Nilotinib hydrochloride
説明
Contextualization within Tyrosine Kinase Inhibitor (TKI) Development
The advent of tyrosine kinase inhibitors (TKIs) revolutionized the treatment of certain cancers by targeting the specific molecular abnormalities driving their growth. The first-generation TKI, imatinib (B729), set a new standard of care, particularly for chronic myeloid leukemia (CML). nih.gov However, the emergence of resistance to imatinib spurred the development of new agents. nih.govresearchgate.net This led to the creation of second-generation TKIs, a class to which nilotinib (B1678881) belongs. nih.govresearchgate.net These newer inhibitors were designed to be more potent and to overcome the mutations that conferred resistance to earlier treatments. researchgate.net
Rationale for Nilotinib Hydrochloride's Design and Development
Nilotinib was rationally designed based on the structure of the ABL kinase domain in complex with imatinib. jpionline.org The primary goal was to create a molecule that could bind with higher affinity and selectivity to the ATP-binding site of the BCR-ABL protein, the key driver of Philadelphia chromosome-positive (Ph+) CML. jpionline.orgdrugbank.compatsnap.com This enhanced binding affinity was intended to be effective against wild-type BCR-ABL and a wide range of imatinib-resistant mutations. drugbank.combccancer.bc.ca Research demonstrated that nilotinib is approximately 20 to 30 times more potent than imatinib in inhibiting BCR-ABL kinase activity. nih.govresearchgate.nettodaco.com The development of this compound, the salt form of the active molecule, was a strategic decision to improve the compound's pharmaceutical properties. qingmupharm.com
Scope of Academic Inquiry into this compound
Academic research into this compound has been extensive and multifaceted. Initial investigations focused on its efficacy in patients with CML who were resistant or intolerant to imatinib. nih.govnih.gov Subsequent clinical trials have explored its role as a first-line treatment for newly diagnosed Ph+ CML. patsnap.comeuropa.eu Beyond CML, the inhibitory activity of nilotinib against other tyrosine kinases, such as c-Kit and platelet-derived growth factor receptor (PDGFR), has prompted research into its potential application in other malignancies, including gastrointestinal stromal tumors (GIST). drugbank.comtodaco.comnih.gov Furthermore, recent academic inquiry has expanded to investigate the potential of nilotinib in neurodegenerative diseases like Alzheimer's and Parkinson's disease, based on its ability to penetrate the blood-brain barrier and modulate cellular clearance pathways. nih.gov
Interactive Data Tables
This compound: Key Properties
| Property | Value | Source |
| Chemical Formula | C28H23ClF3N7O | qingmupharm.com |
| Molecular Weight | 566.0 g/mol | nih.gov |
| Appearance | White to slightly yellow crystalline powder | qingmupharm.com |
| Mechanism of Action | Bcr-Abl Tyrosine Kinase Inhibitor | nih.gov |
Nilotinib's Potency Against BCR-ABL Mutants
| Mutant | IC50 (nM) | Source |
| Wild-Type BCR-ABL | 20-60 | medkoo.com |
| Imatinib-Resistant Mutants (various) | 20-800 | europa.eu |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGGYCCJUPYZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238968 | |
| Record name | Nilotinib hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923288-95-3 | |
| Record name | Nilotinib hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilotinib hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILOTINIB HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Nilotinib Hydrochloride
Direct Kinase Inhibition
Nilotinib's therapeutic effects are rooted in its ability to directly bind to and inhibit the activity of specific kinase enzymes. This inhibition is highly selective, primarily targeting the Bcr-Abl kinase while also affecting other key signaling proteins.
Specificity for BCR-ABL Tyrosine Kinase
Nilotinib (B1678881) was specifically designed to target the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias. patsnap.com It demonstrates significantly higher potency against Bcr-Abl compared to its predecessor, imatinib (B729). cancercareontario.catodaco.com
A key feature of nilotinib's mechanism is its ability to bind to and stabilize the inactive, or "closed," conformation of the Abl kinase domain. drugcentral.orgwikipedia.orgnih.gov This binding is achieved through a combination of lipophilic interactions and specific hydrogen bonds. wikipedia.org Crystallographic studies have revealed that nilotinib forms hydrogen bonds with several key amino acid residues within the kinase domain, including Met-318, Thr-315, Glu-286, and Asp-381. wikipedia.org This interaction locks the kinase in a non-functional state, preventing its catalytic activity. wikipedia.org The binding mode of nilotinib is energetically more favorable than that of imatinib, contributing to its increased potency. todaco.comnih.gov
Nilotinib acts as an ATP-competitive inhibitor. nih.govfda.gov It binds to the ATP-binding site of the Bcr-Abl protein with a higher affinity than imatinib. nih.govdrugbank.com By occupying this site, nilotinib prevents the binding of ATP, which is essential for the kinase to transfer phosphate (B84403) groups and activate downstream signaling pathways that drive uncontrolled cell proliferation. patsnap.com This ultimately leads to the inhibition of Bcr-Abl-mediated cell growth and the induction of apoptosis (programmed cell death). patsnap.combccancer.bc.ca
Binding to Inactive Conformation of Abl Kinase Domain
Inhibition of Other Receptor Tyrosine Kinases
Nilotinib is an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). cancercareontario.canih.govfda.govdrugbank.comchemicalbook.com It has been shown to inhibit the tyrosine kinase activity of PDGFR with an IC50 of 69 nM. europa.eu This leads to potent inhibition of cell proliferation dependent on both PDGFR-α and PDGFR-β. europa.eu In cellular assays, nilotinib inhibited PDGFRα and PDGFRβ-dependent cell growth with IC50 values of 2.5-11 nM and 53 nM, respectively. europa.eu
Nilotinib also inhibits the Mast/Stem Cell Growth Factor Receptor Kit (c-KIT), a receptor tyrosine kinase that is often mutated and constitutively activated in various cancers. cancercareontario.canih.govfda.govdrugbank.comchemicalbook.com This inhibition is part of nilotinib's broader kinase inhibition profile and contributes to its antineoplastic activity. nih.gov
| Kinase Target | IC50 Value | Cell-Based Assay IC50 |
| Bcr-Abl (native) | 20-60 nM europa.eu | <30 nM nih.gov |
| PDGFR | 69 nM europa.eu | 2.5-11 nM (PDGFRα), 53 nM (PDGFRβ) europa.eu |
| c-KIT | Data not consistently reported in nM for direct kinase inhibition, but is a known target. cancercareontario.canih.govfda.govdrugbank.comchemicalbook.com | N/A |
Colony-Stimulating Factor 1 Receptor (CSF-1R)
Nilotinib has demonstrated in vitro activity against Colony-Stimulating Factor 1 Receptor (CSF-1R), a tyrosine kinase involved in the survival, proliferation, and differentiation of mononuclear phagocytes. nih.govnih.gov However, its activity against CSF-1R is considered weaker compared to other tyrosine kinase inhibitors like imatinib. nih.gov The inhibition of CSF-1R by nilotinib is observed at IC50 values between 125-250 nM. nih.govdrreddys.com This interaction contributes to its broader profile as a multi-targeted kinase inhibitor. chemicalbook.comtapi.com
Discoidin Domain Receptors (DDR)
Nilotinib is a potent inhibitor of Discoidin Domain Receptors (DDRs), particularly DDR1 and DDR2. nih.govnih.govnih.gov DDRs are receptor tyrosine kinases activated by collagen and are implicated in cell adhesion, migration, proliferation, and survival. nih.govresearchgate.net Nilotinib inhibits DDR1 with high potency, showing an IC50 value of 3.7 nM. nih.govdrreddys.com In fact, nilotinib inhibits DDR1 activity more potently than it inhibits its primary target, c-Abl. nih.gov
Studies have shown that nilotinib's inhibition of DDR1 can modulate inflammatory responses. nih.gov For instance, it can attenuate the increase in pro-inflammatory cytokine production induced by collagen in microglial cells. nih.gov In the context of Alzheimer's disease models, nilotinib has been shown to reduce the expression of collagen and DDR1 genes, which are typically upregulated in the brains of individuals with the disease. nih.govresearchgate.net This inhibition of DDR1 is associated with reduced neuroinflammation and vascular fibrosis. nih.govresearchgate.net
Downstream Cellular Pathway Modulation
By inhibiting its primary and secondary kinase targets, nilotinib modulates several downstream cellular pathways that are critical for cancer cell function and the progression of other diseases.
Inhibition of Cancer Cell Proliferation and Survival
A primary consequence of nilotinib's inhibition of kinases like BCR-ABL is the interruption of signaling pathways that control cell proliferation. patsnap.com This leads to a reduction in the uncontrolled growth of cancer cells. patsnap.comdrreddys.com Nilotinib has been shown to be more potent than imatinib in inhibiting the proliferation of both imatinib-sensitive and -resistant cancer cell lines. nih.gov The anti-proliferative effect of nilotinib is a key component of its anticancer activity. nih.gov
Role in Apoptosis Induction
Nilotinib induces apoptosis, or programmed cell death, in cancer cells that are dependent on the signaling of kinases like BCR-ABL for their survival. patsnap.com The induction of apoptosis is a crucial mechanism for eliminating malignant cells. patsnap.com Studies have shown that nilotinib-induced apoptosis is associated with an increase in the expression of the pro-apoptotic protein Bim-EL. nih.gov The accumulation of Bim precedes the onset of apoptosis, and the depletion of Bim can abolish this effect. nih.gov However, the pro-apoptotic effect of nilotinib can be lessened by the presence of cytokines and growth factors. nih.gov In some cancer cell types, such as hepatocellular carcinoma, nilotinib may induce autophagic cell death rather than apoptosis. nih.gov
Regulation of Neuroinflammatory Signaling Pathways (e.g., AKT/P38/STAT3)
Nilotinib has demonstrated the ability to modulate neuroinflammatory signaling pathways. In microglial cells, it can suppress the AKT/P38/SOD2 signaling pathway. nih.gov Furthermore, in both primary microglia and astrocytes, nilotinib treatment significantly downregulates the levels of phosphorylated P38 and STAT3, which are key mediators of inflammatory responses. nih.gov By inhibiting these pathways, nilotinib can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and COX-2. nih.govnih.gov This anti-neuroinflammatory effect suggests a potential therapeutic role for nilotinib in neurodegenerative diseases associated with inflammation. nih.gov
Modulation of c-Abl Protein Levels
Nilotinib is a potent inhibitor of the c-Abl tyrosine kinase. nih.govbccancer.bc.ca In the context of neuroinflammation, nilotinib has been shown to significantly decrease c-Abl protein levels in activated primary microglial cells. nih.gov This reduction in c-Abl levels is associated with a decrease in neuroinflammatory responses. nih.gov Furthermore, in models of Parkinson's disease, the inhibition of c-Abl by nilotinib has been linked to the degradation of α-synuclein, a protein that aggregates in the brains of patients with the disease. nih.gov This suggests that by modulating c-Abl levels and activity, nilotinib may have neuroprotective effects. nih.gov
Interactive Data Table: Kinase Inhibition Profile of Nilotinib
| Kinase Target | IC50 Value (nM) | Reference |
| BCR-ABL | 20-60 | nih.gov |
| CSF-1R | 125-250 | nih.govdrreddys.com |
| DDR1 | 3.7 | nih.govdrreddys.com |
| c-Kit | 210 | nih.govdrreddys.com |
| PDGFR | 69 | nih.govdrreddys.com |
Pharmacology and Disposition of Nilotinib Hydrochloride
Absorption and Bioavailability Considerations
Influence of Food on Oral Bioavailability
The oral bioavailability of nilotinib (B1678881) hydrochloride is significantly influenced by the presence of food. When administered with a high-fat meal, the maximum plasma concentration (Cmax) and the area under the plasma drug concentration-time curve (AUC) of nilotinib can increase by 112% and 82%, respectively, compared to when taken in a fasted state. europa.eunih.gov This substantial food effect necessitates that nilotinib be taken on an empty stomach; no food should be consumed for at least two hours before and one hour after taking the medication. europa.eufda.gov
The impact of food on nilotinib's bioavailability is a critical consideration. Studies have shown that co-administration with food increases the absorption of nilotinib, leading to higher serum concentrations. europa.eu For instance, a study in healthy volunteers demonstrated an 82% increase in AUC when nilotinib was taken after a high-fat meal. nih.gov This has led to recommendations against consuming nilotinib with food to avoid potentially harmful elevated drug levels. fda.goveuropa.eu
Interestingly, the type of food can also have a differential impact. While apple sauce has been shown to be a suitable vehicle for administration for patients who cannot swallow capsules, with bioequivalence to intact capsules, yogurt has been found to increase the bioavailability of nilotinib. europa.eu
A novel tablet formulation of nilotinib has been developed that shows a reduced food effect compared to the original capsule formulation. With the tablet, a low-fat meal increased bioavailability by 26.0% to 29.3%, and a high-fat meal by 48.6% to 52.2%. nih.gov This is substantially less than the increases observed with the capsule formulation under similar conditions (56.8% to 60.7% with a low-fat meal and 180.6% to 183.3% with a high-fat meal). nih.gov
Table 1: Effect of Food on Nilotinib Bioavailability (Capsule Formulation)
| Condition | Increase in Cmax | Increase in AUC |
| High-Fat Meal | 112% | 82% |
| Low-Fat Meal | - | 56.8% - 60.7% |
| Yogurt | 31% | 11% |
| Apple Sauce | No significant effect | No significant effect |
| Data sourced from multiple clinical studies. europa.eunih.goveuropa.eu |
Metabolism Pathways
Primary Hepatic Metabolism via Cytochrome P450 Enzymes (CYP3A4)
The metabolism of nilotinib occurs predominantly in the liver, with the cytochrome P450 (CYP) 3A4 enzyme playing the primary role. pharmgkb.orgchemicalbook.comclinicaltrials.govnih.govnovartis.comresearchgate.netnih.goveuropa.eunovartis.comnih.gov In vitro studies have confirmed that CYP3A4 is the main enzyme responsible for the oxidative metabolism of nilotinib. novartis.comresearchgate.netnih.gov This is further substantiated by clinical drug-drug interaction studies. Co-administration of nilotinib with strong inhibitors of CYP3A4, such as ketoconazole (B1673606), leads to a significant increase in nilotinib exposure. europa.eunih.govresearchgate.netnih.gov Conversely, potent inducers of CYP3A4, like rifampicin, can decrease nilotinib's systemic exposure by approximately 80%. pharmgkb.orgchemicalbook.comnih.govnovartis.com Therefore, concomitant use of strong CYP3A4 inhibitors or inducers should be avoided. europa.euclinicaltrials.gov
Minor Roles of Other CYP Enzymes (e.g., CYP2C8)
While CYP3A4 is the principal enzyme in nilotinib metabolism, a minor contribution from CYP2C8 has been suggested. europa.eupharmgkb.orgchemicalbook.comeuropa.eueuropa.eukegg.jp However, the primary data supporting the role of CYP2C8 is not extensively detailed in some sources. pharmgkb.orgchemicalbook.com In vitro studies have indicated that nilotinib can act as an inhibitor of several CYP enzymes, including CYP2C8, CYP2C9, and CYP2D6. pharmgkb.orgchemicalbook.comnovartis.comresearchgate.netnih.gov This suggests a potential for drug-drug interactions with substrates of these enzymes. cancer-druginteractions.org
Oxidation and Hydroxylation as Main Metabolic Pathways
The primary metabolic pathways for nilotinib are oxidation and hydroxylation. europa.eupharmgkb.orgchemicalbook.comnovartis.comeuropa.eunih.goveuropa.euncats.ionih.gov These biotransformation processes result in various metabolites. However, unchanged nilotinib remains the main circulating component in the serum. europa.eupharmgkb.orgchemicalbook.comclinicaltrials.govnovartis.comeuropa.eueuropa.euncats.io
Absence of Active Metabolites
A key aspect of nilotinib's pharmacology is the absence of pharmacologically active metabolites. pharmgkb.orgchemicalbook.comnih.govnovartis.comeuropa.eueuropa.euncats.iocancercareontario.ca None of the metabolites formed through oxidation and hydroxylation contribute significantly to the therapeutic activity of nilotinib. europa.eupharmgkb.orgchemicalbook.comnih.govnovartis.comeuropa.eueuropa.euncats.io Unchanged nilotinib is the predominant circulating entity responsible for its clinical effects. pharmgkb.orgchemicalbook.comclinicaltrials.gov
Drug Transport Mechanisms
The movement and distribution of nilotinib hydrochloride in the body are significantly influenced by various drug transport proteins. These transporters can affect the drug's absorption, distribution, and elimination, thereby impacting its efficacy and potential for drug-drug interactions.
Nilotinib has been identified as a substrate for the ATP-binding cassette (ABC) drug efflux transporters P-glycoprotein (P-gp, also known as ABCB1) and breast cancer resistance protein (BCRP, or ABCG2). acs.orgresearchgate.netscilit.com These transporters are present in various tissues, including the intestines, liver, and at the blood-brain barrier, and they actively pump substrates out of cells. The interaction of nilotinib with these efflux pumps can limit its intracellular concentration, potentially affecting its therapeutic efficacy and contributing to mechanisms of drug resistance. acs.orgresearchgate.net
Research has shown that nilotinib's interaction with these transporters is complex. Some studies indicate that at lower concentrations, nilotinib acts as a substrate for both ABCB1 and ABCG2. researchgate.net For instance, overexpression of ABCG2 has been demonstrated to protect cells from the cytotoxic effects of nilotinib. pharmgkb.org However, there are conflicting reports regarding the extent of nilotinib transport by ABCB1, with some in vitro studies suggesting it has only a minor effect on nilotinib's cytotoxicity. researchgate.net
Conversely, at higher, yet clinically achievable concentrations, nilotinib can act as a competitive inhibitor of these same transporters. nih.govnih.gov This dual role as both a substrate and an inhibitor suggests that nilotinib has the potential to modulate the transport of other drugs that are also substrates for ABCB1 and ABCG2, leading to complex drug-drug interactions. nih.govnih.gov The binding of nilotinib to the substrate-interaction site of ABCG2 has been demonstrated using photoaffinity labeling techniques. dovepress.com
| Transporter | Alias | Role of Nilotinib | Research Finding |
| P-glycoprotein | ABCB1 | Substrate/Inhibitor | Nilotinib is transported by ABCB1, which can contribute to drug resistance. researchgate.net However, at higher concentrations, it can inhibit the transporter's function. nih.gov Some studies suggest a minor role in nilotinib transport. researchgate.net |
| Breast Cancer Resistance Protein | ABCG2, BCRP | Substrate/Inhibitor | Nilotinib is a confirmed substrate of ABCG2, and overexpression of this transporter can confer resistance. pharmgkb.orgdovepress.com It also acts as an inhibitor of ABCG2. researchgate.net |
Nilotinib has been reported to be a substrate for the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. wikipedia.orgncats.io These transporters are located on the sinusoidal membrane of hepatocytes and play a crucial role in the hepatic disposition of various drugs.
In addition to being a substrate, nilotinib is also a potent inhibitor of OATP1B1 and OATP1B3. jci.orgresearchgate.net Studies have identified nilotinib as one of the most potent inhibitors of OATP1B1 among a range of tested tyrosine kinase inhibitors. jci.orgresearchgate.net The inhibition of OATP1B1 by nilotinib has been characterized as non-competitive, with a half-maximal inhibitory concentration (IC50) that is clinically relevant. jci.orgresearchgate.net This inhibitory action can reduce the hepatic uptake of other co-administered drugs that are substrates of OATP1B1, potentially leading to increased systemic exposure and associated toxicities. While nilotinib is an inhibitor of both OATP1B1 and OATP1B3, some reports suggest it is an inhibitor of OATP1B1 but not OATP1B3. wikipedia.orgncats.io
Role of Efflux Pumps (P-glycoprotein/ABCB1, ABCG2/BCRP) as Substrates
Drug-Drug Interaction Mechanisms
The clinical use of this compound is often accompanied by the potential for significant drug-drug interactions. These interactions primarily arise from its metabolism by and its effects on various drug-metabolizing enzymes and transporters.
The primary enzyme responsible for the metabolism of nilotinib is cytochrome P450 3A4 (CYP3A4). pharmgkb.orgpatsnap.comnih.govresearchgate.net Consequently, the co-administration of drugs that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of nilotinib.
Strong inhibitors of CYP3A4, such as ketoconazole, can lead to a substantial increase in nilotinib exposure. pharmgkb.orgnih.govresearchgate.netnih.gov This increased concentration can heighten the risk of nilotinib-related adverse effects. Conversely, strong inducers of CYP3A4, such as rifampicin, can markedly decrease nilotinib plasma levels by increasing its clearance, which may compromise its therapeutic efficacy. pharmgkb.orgnih.govresearchgate.netnih.gov
| Interacting Agent Type | Example | Effect on Nilotinib | Mechanism |
| CYP3A4 Inhibitor | Ketoconazole | Increased plasma concentration | Inhibition of CYP3A4-mediated metabolism. pharmgkb.orgnih.govresearchgate.netnih.gov |
| CYP3A4 Inducer | Rifampicin | Decreased plasma concentration | Induction of CYP3A4, leading to increased clearance. pharmgkb.orgnih.govresearchgate.netnih.gov |
In addition to its interaction with CYP3A4, nilotinib also acts as a competitive inhibitor of other cytochrome P450 enzymes. pharmgkb.orgnih.govresearchgate.netnih.gov In vitro studies have demonstrated that nilotinib can inhibit CYP2C8, CYP2C9, and CYP2D6. pharmgkb.orgnih.govresearchgate.netnih.gov This inhibitory activity suggests that nilotinib has the potential to increase the plasma concentrations of co-administered drugs that are primarily metabolized by these enzymes. Therefore, caution is advised when nilotinib is used concurrently with substrates of CYP2C8, CYP2C9, and CYP2D6, particularly those with a narrow therapeutic index. cancercareontario.ca
Nilotinib is a potent competitive inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1), an enzyme crucial for the glucuronidation and subsequent elimination of various compounds, including bilirubin (B190676). pharmgkb.orgashpublications.orgnih.govtandfonline.com The inhibition of UGT1A1 by nilotinib can lead to an increase in unconjugated bilirubin levels in the blood, a condition known as hyperbilirubinemia. researchgate.netresearchgate.net This interaction is a well-documented clinical finding and is particularly relevant for patients with Gilbert's syndrome, who have a genetic predisposition to reduced UGT1A1 activity. cancercareontario.ca Kinetic studies have characterized the inhibition of UGT1A1 by nilotinib as competitive, with a low Ki value, indicating a strong inhibitory potential. nih.govtandfonline.com
Interactions Affecting QT Interval Prolongation
This compound has been shown to prolong cardiac ventricular repolarization, measured as the QT interval on an electrocardiogram (ECG), in a concentration-dependent manner. europa.eunih.gov This effect poses a risk for serious cardiac arrhythmias, such as Torsade de Pointes. healthline.compatsnap.com Consequently, co-administration of nilotinib with other medicinal products known to prolong the QT interval should be approached with caution or avoided. europa.euswagcanceralliance.nhs.uk The risk may be further enhanced by conditions such as hypokalemia and hypomagnesemia. europa.eumayoclinic.org
The interaction is not limited to drugs with direct electrophysiological effects. Strong inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme can significantly increase nilotinib plasma concentrations, thereby amplifying the risk of QT prolongation. europa.euhealthline.com For instance, co-administration with the strong CYP3A4 inhibitor ketoconazole was found to increase nilotinib exposure threefold. europa.eueuropa.eu Therefore, concomitant use of strong CYP3A4 inhibitors is generally avoided. swagcanceralliance.nhs.uk
A wide range of medications can interact with nilotinib to increase the risk of QT prolongation. These include, but are not limited to, anti-arrhythmic drugs, certain antibiotics, antipsychotics, and antidepressants. europa.eupatsnap.comdrugbank.com
Table 1: Examples of Drugs with Potential for QT Interval Prolongation When Co-administered with Nilotinib
| Drug Class | Specific Examples | Nature of Interaction |
| Anti-arrhythmics | Amiodarone, Disopyramide, Procainamide, Quinidine, Sotalol | Additive QT-prolonging effects. europa.euswagcanceralliance.nhs.ukmedscape.com |
| Antipsychotics | Haloperidol, Chlorpromazine, Risperidone | Additive QT-prolonging effects. europa.eupatsnap.commedscape.com |
| Antibiotics | Clarithromycin, Moxifloxacin | Clarithromycin is a strong CYP3A4 inhibitor and also prolongs the QT interval. europa.euswagcanceralliance.nhs.uk Moxifloxacin has QT-prolonging potential. europa.eueuropa.eu |
| Antidepressants | Amitriptyline, Doxepin, Escitalopram | Additive QT-prolonging effects. medscape.comnih.gov |
| Other Agents | Chloroquine, Halofantrine, Methadone, Donepezil, Anagrelide | These drugs possess intrinsic QT-prolonging properties. europa.eumedscape.com |
| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Voriconazole | Increase nilotinib plasma concentrations, enhancing its QT prolongation effect. healthline.comswagcanceralliance.nhs.uk |
Interactions Increasing Bleeding Risk
The co-administration of this compound with certain medications can elevate the risk of bleeding events. mayoclinic.org This increased risk can stem from both pharmacokinetic and pharmacodynamic interactions. Patients on anticoagulants or antiplatelet agents require careful monitoring when initiating nilotinib therapy. patsnap.com
Pharmacodynamic interactions may occur with drugs that inhibit platelet function. The use of non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin, ibuprofen, and naproxen, can increase the risk of bleeding and should be discussed with a healthcare provider. oncolink.org
Pharmacokinetic interactions have also been noted. For example, nilotinib may increase the systemic exposure of certain anticoagulants. An interaction study with apixaban (B1684502), a direct factor Xa inhibitor, suggested that nilotinib can increase apixaban blood levels, potentially leading to a higher risk of bleeding complications. drugbank.comdrugs.com Similarly, while a study suggested a clinically meaningful interaction with warfarin (B611796) is less likely at lower warfarin doses, monitoring of pharmacodynamic markers like INR or prothrombin time is recommended upon starting nilotinib. europa.euswagcanceralliance.nhs.uk
Table 2: Medications Interacting with Nilotinib to Increase Bleeding Risk
| Drug/Drug Class | Specific Examples | Mechanism of Interaction |
| Antiplatelet Agents | Abciximab, Acetylsalicylic acid (Aspirin) | Additive effects on bleeding risk. drugbank.comoncolink.org |
| Anticoagulants | Apixaban, Ardeparin, Argatroban, Bemiparin, Warfarin | Nilotinib can increase the plasma concentration of some anticoagulants (e.g., apixaban). drugbank.comdrugs.com For others, there is a potential for enhanced bleeding risk requiring caution. swagcanceralliance.nhs.ukdrugbank.com |
| NSAIDs | Ibuprofen, Naproxen | Increased risk of bleeding. oncolink.org |
Potential for Altered Levels or Effects of Co-administered Drugs
This compound is not only a substrate of CYP3A4 but also acts as an inhibitor of several key drug-metabolizing enzymes. europa.eucancercareontario.ca In vitro studies and clinical observations have shown that nilotinib is a competitive inhibitor of CYP3A4/5, CYP2C8, CYP2C9, and CYP2D6, as well as the enzyme UGT1A1. cancercareontario.canih.gov
This inhibitory action can lead to clinically significant drug-drug interactions by increasing the plasma concentrations and potential toxicity of co-administered drugs that are substrates for these enzymes. swagcanceralliance.nhs.uk For instance, a study in CML patients demonstrated that nilotinib increased the systemic exposure of oral midazolam, a sensitive CYP3A4 substrate, by 2.6-fold. europa.eueuropa.eu Therefore, caution and potentially dose adjustments are necessary for CYP3A4 substrates with a narrow therapeutic index, such as alfentanil, cyclosporine, and tacrolimus, when given with nilotinib. swagcanceralliance.nhs.uk Nilotinib's inhibition of other enzymes like CYP2C9 and CYP2D6 suggests potential interactions with substrates such as warfarin and metoprolol, respectively. drugbank.comcancercareontario.caashpublications.org
Table 3: Nilotinib's Inhibitory Effect on Drug-Metabolizing Enzymes and Examples of Affected Substrates
| Enzyme Inhibited by Nilotinib | Substrate Drug Examples | Potential Clinical Effect |
| CYP3A4 | Midazolam, Alfentanil, Atorvastatin, Cyclosporine, Fentanyl, Sirolimus, Simvastatin, Tacrolimus | Increased plasma concentrations of the substrate drug. swagcanceralliance.nhs.ukeuropa.eudrugbank.comnih.gov |
| CYP2C8 | Amlodipine, Repaglinide | Increased plasma concentrations of the substrate drug. drugbank.comcancercareontario.ca |
| CYP2C9 | Warfarin, Diclofenac, Losartan | Increased plasma concentrations of the substrate drug. drugbank.comcancercareontario.ca |
| CYP2D6 | Amitriptyline, Aripiprazole, Metoprolol | Increased plasma concentrations of the substrate drug. drugbank.comcancercareontario.caashpublications.org |
| UGT1A1 | Irinotecan, Estradiol | Increased plasma concentrations of the substrate drug. cancercareontario.ca |
Pharmacokinetic-Pharmacodynamic Relationships
Correlation between In Vitro Kinase Inhibition and In Vivo Efficacy
Nilotinib was rationally designed as a more potent and selective inhibitor of the BCR-ABL kinase compared to imatinib (B729). nih.govashpublications.org Preclinical in vitro studies demonstrated that nilotinib is 20- to 40-times more potent than imatinib at inhibiting the wild-type BCR-ABL tyrosine kinase. jhoponline.com This enhanced potency is attributed to a higher binding affinity and additional interaction sites within the kinase domain. ashpublications.orgjhoponline.com Furthermore, nilotinib showed significant activity against a majority of imatinib-resistant BCR-ABL mutations in cellular assays, a finding that directly translated to clinical efficacy. ashpublications.org
Beyond BCR-ABL, nilotinib also potently inhibits other tyrosine kinases implicated in oncogenesis, including the platelet-derived growth factor receptor (PDGFR), KIT, and discoidin domain receptor (DDR) kinases. nih.govaacrjournals.org In vitro studies have shown that nilotinib effectively inhibits the proliferation of cell lines driven by various KIT mutations and PDGFRA mutations. nih.govnih.gov
This strong in vitro activity has shown a clear correlation with in vivo efficacy in both animal models and human clinical trials. In preclinical tumor models, nilotinib treatment led to significant tumor regression in xenografts harboring sensitive KIT mutations. aacrjournals.orgnih.gov In clinical studies involving patients with chronic myeloid leukemia (CML), the potent inhibition of BCR-ABL kinase activity by nilotinib resulted in high rates of major and complete cytogenetic responses in patients who were resistant or intolerant to imatinib. ashpublications.orgjhoponline.com While a direct correlation between nilotinib plasma concentration and major molecular response was not established in the therapeutic dose range, likely due to the narrow dose range studied, higher trough concentrations were associated with a shorter time to achieve a response. nih.govgraphyonline.com
Table 4: Kinase Inhibition Profile of Nilotinib and Corresponding Efficacy
| Target Kinase | In Vitro Activity | In Vivo / Clinical Correlation |
| BCR-ABL (Wild-Type) | 20-40x more potent than imatinib. jhoponline.com | High rates of cytogenetic and molecular responses in CML patients. ashpublications.orgjhoponline.com |
| BCR-ABL (Mutants) | Active against most imatinib-resistant mutations (excluding T315I). ashpublications.orgaacrjournals.org | Effective in imatinib-resistant CML. ashpublications.org |
| KIT | Potent inhibitor of wild-type and various mutant forms (e.g., V560G). nih.govaacrjournals.org | Tumor regression in preclinical GIST models; clinical activity in imatinib-resistant GIST. aacrjournals.org |
| PDGFR (α and β) | Potent inhibition of autophosphorylation in cells with PDGFR mutations. nih.govnih.gov | Decreased cell proliferation and tumor growth in preclinical glioma models. nih.gov |
| DDR1/2 | Inhibition of collagen-induced activation. aacrjournals.org | Inhibition of DDR1 is a target in CNS disease research. neurologylive.com |
Brain Penetration Studies and Implications for Central Nervous System Applications
The ability of nilotinib to cross the blood-brain barrier (BBB) is limited. alzdiscovery.orgfda.gov Preclinical studies in rats showed little penetration through the BBB. fda.gov This has been confirmed in human studies, where nilotinib concentrations in the cerebrospinal fluid (CSF) were found to be less than 1% of those in plasma. neurologylive.commedrxiv.org
Despite this low penetrance, nilotinib has been investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD), primarily due to its ability to inhibit c-Abl and promote the clearance of neurotoxic proteins like alpha-synuclein (B15492655) and tau in preclinical models. alzdiscovery.orgneurology.orgmdpi.com
Clinical studies in patients with PD and other synucleinopathies have yielded mixed but intriguing results. One study found that nilotinib enters the brain in a dose-independent manner. nih.gov Although the absolute CSF concentrations achieved (e.g., 0.94 nM to 4.7 nM) were often below the IC50 required for c-Abl inhibition (approximately 20 nM), they were potentially sufficient to inhibit other targets like the discoidin domain receptor 1 (DDR1). neurologylive.comalzdiscovery.org Pharmacodynamic studies have shown that even at these low CNS concentrations, nilotinib can engage biomarkers, including altering dopamine (B1211576) metabolism (increasing HVA and DOPAC levels) and reducing levels of oligomeric alpha-synuclein in the CSF. neurology.orgnih.gov These findings suggest that even weak BBB penetration may be sufficient to exert a biological effect in the CNS, although its clinical significance and therapeutic utility for neurodegenerative diseases remain under active investigation. neurologylive.comalzdiscovery.org
Table 5: Summary of Nilotinib Brain Penetration and CNS Biomarker Studies
| Study Population | Key Findings | Implications |
| Parkinson's Disease (PD) / Lewy Body Dementia | CSF concentrations were low (<1% of plasma). alzdiscovery.orgmedrxiv.org | Limited BBB penetration confirmed. |
| PD | Significant increase in CSF levels of dopamine metabolites (HVA, DOPAC). neurology.orgnih.gov | Suggests engagement with and alteration of central dopamine metabolism. |
| PD | Apparent reduction in CSF oligomeric-to-total alpha-synuclein ratio. nih.gov | Indicates a potential effect on the clearance of pathogenic protein aggregates. |
| Alzheimer's Disease (AD) | CSF concentrations (3.46-4.7 nM) were below the IC50 for c-Abl but within range for DDR1 inhibition. alzdiscovery.org | Suggests alternative kinase targets (e.g., DDR1) may be relevant for CNS effects. |
| PD | Significant increase in CSF levels of TREM2. nih.gov | Suggests a potential anti-inflammatory effect in the CNS. |
Mechanisms of Drug Resistance and Strategies to Overcome Them
BCR-ABL Kinase Domain Mutations
The most common mechanism of resistance to tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML) involves the acquisition of point mutations within the kinase domain of the BCR-ABL protein. nih.gov These mutations can interfere with the binding of nilotinib (B1678881), reducing its inhibitory effect and allowing the kinase to remain active, which drives cancer cell proliferation. Over 90 different mutations in BCR-ABL have been identified, each conferring varying levels of resistance to different TKIs. nih.gov While nilotinib was designed to be more potent than the first-generation inhibitor imatinib (B729) and to overcome resistance from many common mutations, certain key mutations still pose a challenge. nih.gov
Nilotinib demonstrates significant activity against a wide array of imatinib-resistant BCR-ABL mutations. nih.gov However, its effectiveness varies depending on the specific amino acid substitution.
The T315I mutation , often referred to as the "gatekeeper" mutation, is a prime example of high-level resistance. This mutation involves the substitution of threonine with a bulkier isoleucine at position 315 of the ABL kinase domain. This change completely prevents nilotinib from binding effectively to the ATP-binding pocket, rendering the drug ineffective. nih.govnih.gov The T315I mutation confers cross-resistance to imatinib, nilotinib, and another second-generation TKI, dasatinib (B193332). pnas.orgashpublications.org
Other mutations that can confer reduced sensitivity or resistance to nilotinib include those at key contact points or those that stabilize the active, "DFG-in" conformation of the kinase, which nilotinib does not bind to as effectively. These include mutations such as Y253H, E255K/V, and F359V/C/I. nih.govashpublications.org Despite this, nilotinib remains effective against many other mutations that confer resistance to imatinib. nih.gov For instance, in a major clinical trial, the majority of mutations that emerged during imatinib treatment were found to be sensitive to nilotinib. nih.gov
In Vitro Activity of Nilotinib Against Imatinib-Resistant BCR-ABL Mutants
Comparison of the half-maximal inhibitory concentration (IC50) of nilotinib and imatinib against various BCR-ABL kinase domain mutations. Lower values indicate higher potency.
| BCR-ABL Mutant | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Level of Resistance to Nilotinib |
|---|---|---|---|
| Unmutated (Wild-Type) | <30 | ~300-600 | Sensitive |
| T315I | >2000 | >10,000 | High Resistance |
| E255K/V | Moderately Increased | High | Reduced Sensitivity |
| Y253H | Moderately Increased | High | Reduced Sensitivity |
| F359V/C/I | Moderately Increased | Moderate | Reduced Sensitivity |
| G250E | <30 | High | Sensitive |
| M351T | <30 | High | Sensitive |
Mechanisms of Resistance in Other Targeted Kinases (e.g., KIT in GIST)
While nilotinib's primary indication is for CML, it also inhibits other kinases, including KIT, a key driver in most gastrointestinal stromal tumors (GIST). In GIST patients who develop resistance to imatinib, secondary mutations in the KIT gene are the most common cause. mdpi.com
Similar to the situation in CML, these secondary mutations in KIT can affect drug binding. Sunitinib (B231) is the standard second-line therapy for imatinib-resistant GIST, but its efficacy is genotype-dependent. It is often less effective against secondary mutations in exon 17 (the activation loop) of the KIT gene. mdpi.complos.org Preclinical studies have shown that nilotinib may be more effective than sunitinib against these specific exon 17 mutations. plos.org Molecular modeling suggests that certain KIT mutations shift the kinase's conformational equilibrium toward the active state, to which nilotinib can bind more stably than imatinib or sunitinib. plos.org However, resistance to nilotinib can still emerge, often through the selection of different kinase domain mutations that hinder its activity. aacrjournals.org
Combinatorial Therapeutic Approaches for Resistance Overcoming
To combat the multifaceted nature of drug resistance, combining nilotinib with other therapeutic agents is an area of active investigation. nih.gov The goal of combination therapy is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.
Several strategies are being explored:
Combining with TKIs active against T315I: For patients with the T315I mutation, combining nilotinib with a TKI that is effective against this specific mutant, such as ponatinib (B1185) or the investigational agent SGX393, could theoretically prevent the outgrowth of this highly resistant clone. pnas.org
Combining with agents targeting downstream pathways: Resistance can sometimes arise from the activation of signaling pathways downstream of BCR-ABL. Combining nilotinib with inhibitors of pathways like MEK, AKT, or JNK has shown promise in preclinical models to enhance cell killing and reduce the risk of resistance. plos.orgnih.gov For instance, the diabetes drug metformin (B114582) has been shown to overcome nilotinib resistance in CML cells by reducing the expression of phosphorylated JNK. nih.govkjim.org
Combining with low-dose radiation: In vitro studies have suggested a synergistic interaction between nilotinib and low-dose radiation in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), where the combination significantly suppressed the emergence of resistance. plos.org
These combinatorial approaches aim to create a more durable response and provide therapeutic options for patients who have developed resistance to nilotinib monotherapy. nih.gov
Preclinical Research and Development of Nilotinib Hydrochloride
In Vitro Studies
Cell Line Models for Efficacy Assessment (CML, GIST)
The in vitro efficacy of nilotinib (B1678881) has been extensively studied in cell lines representing Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). In CML models, nilotinib demonstrated potent inhibition of the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML. patsnap.com Studies using human Ph+ CML cell lines, such as K-562 and KU812F, and murine hematopoietic cell lines transfected with Bcr-Abl, showed that nilotinib inhibits Bcr-Abl auto-phosphorylation with IC50 values in the low nanomolar range (20 to 60 nM). europa.euncats.io Notably, nilotinib is significantly more potent than the first-generation inhibitor imatinib (B729), exhibiting at least a 10- to 30-fold greater potency in inhibiting the proliferation of Bcr-Abl-expressing cells. nih.gov This inhibition of cell growth is associated with the induction of apoptosis. nih.gov Furthermore, nilotinib has demonstrated efficacy against a wide array of imatinib-resistant Bcr-Abl mutations, inhibiting 32 out of 33 tested mutant forms. ncats.iohres.ca
In the context of GIST, nilotinib has shown significant antitumor effects in cell lines, including those resistant to imatinib. plos.org In parent GIST cell lines GK1C and GK3C, nilotinib demonstrated concentration-dependent inhibition of proliferation. plos.org Importantly, it also inhibited the proliferation of imatinib-resistant GIST cell lines, with IC50 values that were not significantly different from the parent lines, indicating its potential to overcome imatinib resistance. plos.orgnih.gov Specifically, nilotinib potently inhibited the proliferation of cells expressing the KIT exon 11 mutation V560G. aacrjournals.org
| Cell Line Type | Target Kinase | Key Finding | IC50 Value (if reported) | Reference |
|---|---|---|---|---|
| Human Ph+ CML (K-562, KU812F) | Bcr-Abl | Inhibition of auto-phosphorylation | 20-60 nM | europa.eu |
| Imatinib-Resistant CML | Mutant Bcr-Abl | Inhibited 32 of 33 imatinib-resistant mutants | Not specified | hres.ca |
| Parent GIST (GK1C, GK3C) | KIT/PDGFRA | Concentration-dependent inhibition of proliferation | GK1C: 3.15±0.31 µM, GK3C: 3.32±0.18 µM | plos.org |
| Imatinib-Resistant GIST (GK1C-IR, GK3C-IR) | KIT/PDGFRA | Inhibition of proliferation | GK1C-IR: 4.10±0.46 µM, GK3C-IR: 3.96±0.19 µM | plos.org |
| GIST (V560G-KIT expressing) | KIT | Potent inhibition of proliferation | Not specified | aacrjournals.org |
Kinase Selectivity and Potency Profiling
Nilotinib is a potent inhibitor of several tyrosine kinases, with a well-defined selectivity profile. nih.gov While it is a potent inhibitor of the Abl tyrosine kinase activity of both wild-type and imatinib-resistant forms of Bcr-Abl, it also targets other kinases. nih.gov The rank order of inhibitory potency for well-established kinase targets is DDR-1 > DDR-2 > Bcr-Abl > PDGFRα/β > KIT > CSF-1R. nih.govresearchgate.net Nilotinib also demonstrates high affinity for ZAK kinase, MAPK11 (p38β), and MAPK12 (p38α). nih.govresearchgate.net
The inhibitory concentrations (IC50) for the autophosphorylation of key kinases have been determined as follows: Bcr-Abl at 20 nM, PDGFR at 69 nM, and c-Kit at 210 nM. ncats.iohres.canovartis.com This demonstrates that while nilotinib is most potent against Bcr-Abl, it retains significant activity against other kinases implicated in cancer pathogenesis. ncats.iohres.ca The drug binds to the ATP-binding site of the Bcr-Abl protein, stabilizing the inactive conformation of the kinase domain and thereby preventing its phosphorylation activity. patsnap.comncats.ionih.gov
| Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| Bcr-Abl | 20 nM | hres.canovartis.com |
| PDGFR | 69 nM | hres.canovartis.com |
| c-Kit | 210 nM | hres.canovartis.com |
| DDR-1 | More potent than Bcr-Abl | nih.gov |
| DDR-2 | More potent than Bcr-Abl | nih.gov |
| CSF-1R | Less potent than KIT | nih.gov |
Studies on Glucose Uptake and Cellular Signaling Pathways
In vitro studies have revealed that nilotinib can modulate glucose uptake and downstream signaling pathways in cancer cells. In a GIST cell line model expressing the V560G-KIT mutation, both nilotinib and imatinib potently inhibited glucose uptake. aacrjournals.org Interestingly, nilotinib also showed some non-specific effects on glucose uptake in control cell lines. In cells with the D816V-KIT mutation, nilotinib inhibited glucose uptake to a similar extent as in cells with wild-type KIT stimulated with stem cell factor (SCF), and to a greater extent than imatinib. aacrjournals.org
Nilotinib's impact on cellular signaling extends beyond glucose metabolism. In V560G-KIT expressing cells, both nilotinib and imatinib effectively abolished the phosphorylation of KIT, extracellular signal-regulated kinase (ERK), and the S6 kinase target rpS6, indicating a shutdown of the KIT, mitogen-activated protein kinase (MAPK), and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. aacrjournals.org In D816V-KIT cells, nilotinib strongly inhibited KIT phosphorylation, whereas imatinib had only a modest effect. aacrjournals.org
Evaluation of Anti-Neuroinflammatory Effects in Microglial and Astrocytic Cells
Preclinical research has explored the potential of nilotinib to mitigate neuroinflammation. In vitro studies using primary microglial and astrocytic cells have shown that nilotinib treatment can significantly downregulate the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). nih.gov This effect is associated with the inhibition of the p38 and STAT3 signaling pathways. nih.gov In BV2 microglial cells, nilotinib was found to alter LPS-induced pro-inflammatory and anti-inflammatory cytokine mRNA levels by suppressing AKT/P38/SOD2 signaling. nih.gov These findings suggest that nilotinib possesses anti-neuroinflammatory properties by modulating key signaling cascades in glial cells. nih.gov
Assessment of c-Abl Inhibition in Alpha-Synucleinopathy Models
The role of c-Abl kinase in the pathogenesis of neurodegenerative diseases like Parkinson's disease has led to the investigation of nilotinib in this context. In cellular models of alpha-synucleinopathy, nilotinib has been shown to induce the degradation of α-synuclein protein through both autophagy and proteasome pathways. mdpi.com The activation of c-Abl is thought to promote α-synuclein pathology, and by inhibiting c-Abl, nilotinib can help clear pathogenic α-synuclein. mdpi.comnih.gov Studies have shown that c-Abl inhibition by nilotinib can increase autophagic flux in neuronal cells. nih.gov
Genotoxicity and Phototoxicity Assessments
Standard genotoxicity studies, including in vitro bacterial and mammalian cell assays, have been conducted for nilotinib. These studies, performed with and without metabolic activation, did not reveal any evidence of a mutagenic potential for nilotinib. europa.eu
Regarding phototoxicity, nilotinib exhibited significant absorption in the UV-B and UV-A ranges. In vitro 3T3 NRU phototoxicity experiments yielded Photo-Irritation-Factors (PIF) of 4.7 and 9.6, indicating a potential for phototoxicity. europa.eu
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational techniques integral to modern drug discovery, providing insights into the essential structural features required for a molecule's biological activity. nih.gov These methods have been applied to nilotinib to understand its interaction with its primary target, the BCR-ABL kinase, as well as with other proteins such as the ATP-binding cassette (ABC) drug transporters P-glycoprotein (P-gp) and ABCG2. acs.orgnih.gov
A key objective of these studies has been to delineate the chemical features of nilotinib that are crucial for its potent inhibition of BCR-ABL, while also understanding its interactions with ABC transporters that can influence its pharmacokinetic profile and contribute to drug resistance. nih.govacs.org
In one such study, researchers synthesized twenty-five derivatives of nilotinib by modifying or removing key structural components like the pyridine (B92270) or imidazole (B134444) rings. nih.govacs.org These derivatives were then evaluated for their ability to inhibit both BCR-ABL kinase activity and the function of P-gp and ABCG2 transporters. nih.gov The resulting data on their inhibitory concentrations (IC50 values) were used to build 3D-QSAR and pharmacophore models. acs.orgnih.gov
The development of these models involved several steps, including ligand preparation, site creation, identification and scoring of pharmacophore hypotheses, and finally, the generation of an atom-based 3D-QSAR model. nih.gov
For BCR-ABL kinase inhibition, a seven-point pharmacophore model (AADDRRR) was identified as the most predictive. nih.govnih.gov This model consists of two hydrogen bond acceptors (A), two hydrogen bond donors (D), and three aromatic rings (R). nih.gov When this hypothesis was applied to a 3D-QSAR analysis, it demonstrated excellent statistical correlation, confirming its predictive power. nih.govacs.org
Separate pharmacophore models were also generated for the inhibition of ABCG2 (a six-point model: ADHRRR) and P-gp (a seven-point model: AADDRRR). nih.govnih.gov The development of these distinct models helps to elucidate the structural requirements for nilotinib's interaction with different protein targets. acs.org This understanding is crucial for the rational design of future tyrosine kinase inhibitors that could have improved selectivity for BCR-ABL and minimal interaction with ABC drug transporters, potentially leading to enhanced efficacy and better safety profiles. nih.govacs.org
Table 1: Pharmacophore Models for Nilotinib Activity
| Target Protein | Pharmacophore Model | Number of Features | Feature Types |
|---|---|---|---|
| BCR-ABL Kinase | AADDRRR | 7 | 2 Acceptors, 2 Donors, 3 Aromatic Rings |
| ABCG2 | ADHRRR | 6 | 1 Acceptor, 1 Donor, 1 Hydrophobic, 3 Aromatic Rings |
| P-glycoprotein (P-gp) | AADDRRR | 7 | 2 Acceptors, 2 Donors, 3 Aromatic Rings |
This table is based on data from a study that developed pharmacophore models to understand nilotinib's interaction with its targets. nih.govnih.gov
In Vivo Animal Model Studies
Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical oncology research. These models have been instrumental in evaluating the in vivo efficacy of nilotinib hydrochloride against various cancers.
In the context of Chronic Myeloid Leukemia (CML), nilotinib has been shown to reduce tumor burden in murine Bcr-Abl xenograft models. ncats.iomedkoo.com Studies have demonstrated that oral administration of nilotinib leads to a reduction in tumor size and prolonged survival in mice with Bcr-Abl-positive leukemias. oup.comnih.gov For instance, in an acute model where nude mice were injected with 32D tumor cells expressing native BCR-ABL, nilotinib treatment resulted in the survival of 15 out of 20 animals over a 105-day observation period, whereas 19 out of 20 vehicle-treated animals succumbed to the disease with a median survival of just 16 days. europa.eu
Nilotinib's activity extends to imatinib-resistant CML models as well. nih.gov It has shown efficacy against 32 of 33 imatinib-resistant cell lines with BCR-ABL mutations in vitro, and this translates to in vivo activity in animal models of myeloproliferative disease. nih.govashpublications.org
Furthermore, nilotinib has been investigated in xenograft models for its ability to overcome multidrug resistance (MDR), a major challenge in chemotherapy. Nilotinib has been found to potently sensitize certain anticancer drugs by inhibiting the function of ABC transporters like ABCB1 (P-glycoprotein), ABCG2, and ABCC10. nih.gov Specifically, it enhanced the antitumor response of paclitaxel (B517696) in ABCB1- and ABCC10-overexpressing xenograft models and doxorubicin (B1662922) in an ABCG2-overexpressing model, without causing apparent toxicity. nih.gov In the ABCB1 xenograft model, nilotinib was shown to increase the concentration of paclitaxel in the tumors. nih.gov
The combination of nilotinib with other anticancer agents has also been explored in xenograft models. For example, studies have shown that combining nilotinib with paclitaxel results in greater-than-single-agent antitumor activity in human tumor xenograft models of ovarian, renal cell, and triple-negative breast cancer. aacrjournals.org
Table 2: Efficacy of Nilotinib in Oncology Xenograft Models
| Cancer Model | Xenograft Type | Key Findings |
|---|---|---|
| Chronic Myeloid Leukemia (CML) | Murine Bcr-Abl | Reduced tumor burden and prolonged survival. ncats.ionih.gov |
| Imatinib-Resistant CML | Murine Bcr-Abl | Active against most imatinib-resistant mutations. nih.govashpublications.org |
| Multidrug-Resistant Tumors | ABCB1, ABCG2, ABCC10 overexpressing | Potentiated the effect of paclitaxel and doxorubicin. nih.gov |
| Ovarian, Renal, Breast Cancer | Human tumor xenografts | Greater antitumor activity when combined with paclitaxel. aacrjournals.org |
This table summarizes key findings from various xenograft studies involving nilotinib.
Animal models of myeloproliferative diseases, particularly those driven by the BCR-ABL fusion gene characteristic of chronic myeloid leukemia (CML), have been crucial in the preclinical development of this compound. hres.cahres.ca These models allow for the evaluation of the drug's efficacy in a setting that mimics the human disease.
In murine models of CML, nilotinib, administered orally as a single agent, has been shown to effectively reduce the leukemic tumor burden and prolong the survival of the animals. nih.govhres.ca The efficacy of nilotinib has been demonstrated in models using both native Bcr-Abl and imatinib-resistant Bcr-Abl mutations. nih.gov
One common model involves transplanting bone marrow cells transduced with the BCR-ABL gene into mice. europa.eu In such a model, treatment with nilotinib at a dose of 75 mg/kg/day led to prolonged survival, comparable to the effects observed with imatinib at 125 mg/kg/day. europa.eu
Another approach utilizes murine 32D.p210 cells, which express the BCR-ABL protein, engineered to also express firefly luciferase. ashpublications.org This allows for non-invasive imaging to quantify the tumor burden in live animals. In mice inoculated with these cells, treatment with nilotinib alone resulted in substantial tumor suppression. ashpublications.org Furthermore, when combined with imatinib, the combination therapy led to the lowest tumor burden compared to either drug used as a single agent. ashpublications.org
These in vivo studies in myeloproliferative disease models have provided strong evidence for nilotinib's potent and selective activity against BCR-ABL-driven leukemias, supporting its progression into clinical trials for CML. nih.govashpublications.org The ability of nilotinib to inhibit various kinase fusions like TEL-PDGFRbeta and FIP1-like-1-PDGFRalpha in preclinical models also suggests its potential utility in other myeloproliferative diseases characterized by these genetic alterations. drugbank.com
Table 3: Nilotinib in Murine Myeloproliferative Disease Models
| Model Type | Cell Line/Method | Key Outcome |
|---|---|---|
| Murine CML Model | Bcr-Abl transduced cells | Reduced tumor burden, prolonged survival. nih.govhres.ca |
| Bone Marrow Transplant Model | Bcr-Abl transduced bone marrow | Prolonged survival with nilotinib treatment. europa.eu |
| Bioluminescent Imaging Model | 32D.p210-luciferase cells | Substantial tumor suppression, synergistic effect with imatinib. ashpublications.org |
This table highlights key findings from various murine models of myeloproliferative diseases treated with nilotinib.
Recent preclinical research has explored the potential of this compound in models of neurodegenerative diseases, particularly Parkinson's disease (PD). nih.gov These studies suggest that nilotinib may have neuroprotective effects.
The rationale for investigating nilotinib in PD stems from the role of the c-Abl tyrosine kinase in the disease's pathology. c-Abl is activated in the brains of PD patients and in animal models of the disease, where it is thought to contribute to neuronal cell death. nih.gov
In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, a widely used preclinical model that mimics the dopamine (B1211576) neuron loss seen in human PD, administration of nilotinib has shown promising results. nih.gov Studies have demonstrated that nilotinib can reduce the activation of c-Abl, leading to the prevention of dopamine neuron loss and subsequent behavioral deficits in these mice. nih.govresearchgate.net
Specifically, nilotinib treatment in MPTP mice has been shown to normalize the increased activity of the Cdk5/DARPP-32 signaling pathway in the striatum. frontiersin.org It also reversed the abnormally elevated striatal levels of DARPP-32-pThr75, a key molecule in dopamine signaling, back to baseline levels. frontiersin.org This normalization of striatal motor behaviors suggests that nilotinib could potentially alleviate the motor symptoms of PD. frontiersin.org
Furthermore, in animal models of synucleinopathies, which are characterized by the accumulation of α-synuclein protein (a hallmark of PD), nilotinib treatment has been shown to promote the clearance of this toxic protein. oup.com In transgenic mice expressing human α-synuclein, nilotinib treatment led to the reversal of dopamine and HVA loss and improved motor performance on tasks like the rotarod test. oup.com
These preclinical findings in various animal models of Parkinson's disease suggest that nilotinib may have disease-modifying potential by protecting dopaminergic neurons and improving motor function. frontiersin.orgnih.gov
Table 4: Effects of Nilotinib in Parkinson's Disease Animal Models
| Animal Model | Key Pathological Feature | Effect of Nilotinib |
|---|---|---|
| MPTP-induced Mouse Model | Dopamine neuron loss | Prevents dopamine neuron loss and behavioral deficits. nih.govresearchgate.net |
| MPTP-induced Mouse Model | Dysregulated striatal signaling | Normalizes Cdk5/DARPP-32 signaling. frontiersin.org |
| α-synuclein Transgenic Mouse | α-synuclein accumulation | Promotes clearance of α-synuclein, improves motor performance. oup.com |
This table summarizes the observed effects of nilotinib in different preclinical models of Parkinson's disease.
Preclinical studies in animals have been essential for identifying the potential organ-specific effects and pathologies associated with this compound.
Hepatobiliary System: The liver has been consistently identified as a primary target organ of nilotinib toxicity in repeated-dose studies in both dogs and cynomolgus monkeys. europa.eunovartis.comeuropa.euhres.ca Observed alterations included increased levels of alanine (B10760859) aminotransferase and alkaline phosphatase. europa.eunovartis.comhres.ca Histopathological findings mainly consisted of sinusoidal cell or Kupffer cell hyperplasia/hypertrophy, bile duct hyperplasia, and periportal fibrosis. europa.eunovartis.comhres.ca While changes in clinical chemistry were generally reversible after a recovery period, the histological alterations showed only partial reversal. novartis.com
Cardiac System: Preclinical safety studies raised concerns about potential cardiac side effects. nih.govhaematologica.org In vitro cardiac electrophysiological investigations using the hERG channel and isolated rabbit heart assays indicated a potential for QT interval prolongation. nih.govhaematologica.org However, these studies did not show evidence of cytotoxicity in neonatal rat ventricular myocytes in vitro, nor was there overt cardiovascular pathology or heart failure observed in vivo. nih.govhaematologica.org While there is preclinical evidence for a concentration-dependent effect of nilotinib on cardiac ventricular repolarization, no acute cardiovascular toxicity was noted in in vivo studies. haematologica.orgfda.gov
Immune System: The toxicities identified in animal models, including effects on the hematopoietic and lymphoid systems, have been observed to be relevant to clinical use. fda.gov Myelosuppression, including thrombocytopenia, neutropenia, and anemia, is a known effect of nilotinib treatment. europa.eu
Other Organ Systems: In animal distribution studies, nilotinib and/or its metabolites were found to be primarily distributed to the adrenal cortex, liver, uveal tract, and small intestine, with minimal penetration into the brain and testis. novartis.comhres.ca This distribution pattern was consistent with the lack of toxic effects observed in the brain and testes. novartis.comhres.ca Some passage of nilotinib and/or its metabolites to the fetus was observed, which may account for instances of embryolethality and embryotoxicity. novartis.comhres.ca
Table 5: Summary of Organ-Specific Effects of Nilotinib in Preclinical Models
| Organ System | Animal Model(s) | Observed Effects |
|---|---|---|
| Hepatobiliary | Dog, Cynomolgus Monkey | Increased liver enzymes, sinusoidal cell hyperplasia, bile duct hyperplasia, periportal fibrosis. europa.eunovartis.comeuropa.euhres.ca |
| Cardiac | In vitro hERG, Isolated Rabbit Heart | Potential for QT prolongation, no overt in vivo pathology. nih.govhaematologica.org |
| Hematopoietic/Lymphoid | General toxicology studies | Myelosuppression (anemia, neutropenia, thrombocytopenia). europa.eufda.gov |
| Reproductive | Rat, Rabbit | Embryolethal and embryotoxic effects. novartis.comhres.ca |
This table summarizes the main organ-specific effects of nilotinib identified in preclinical animal studies.
The systemic toxicity and target organ effects of this compound have been characterized through a series of preclinical toxicology studies in various animal species. These studies are crucial for predicting potential adverse effects in humans.
Repeated-dose toxicity studies conducted in dogs for up to 4 weeks and in cynomolgus monkeys for up to 9 months have consistently identified the liver as the primary target organ for nilotinib toxicity. europa.eunovartis.comeuropa.eu The observed hepatobiliary effects included elevated levels of liver enzymes such as alanine aminotransferase and alkaline phosphatase, along with histopathological changes like sinusoidal cell or Kupffer cell hyperplasia/hypertrophy, bile duct hyperplasia, and periportal fibrosis. europa.eunovartis.comhres.ca While the biochemical changes were largely reversible upon cessation of the drug, the histological alterations showed only partial recovery. novartis.com
The hematopoietic and lymphoid systems are also recognized target organs. fda.gov Myelosuppression, manifesting as thrombocytopenia, neutropenia, and anemia, was a noted toxicological finding. europa.eu These effects were generally reversible and could be managed by temporarily withholding the drug. europa.eu
In safety pharmacology studies, nilotinib demonstrated a potential for cardiotoxicity, particularly through its activity in the hERG assay, which suggests a potential for inhibiting this ion channel and prolonging the QT interval. fda.gov However, acute cardiovascular toxicity was not observed in in vivo animal studies. fda.gov
Other target organs identified in animal toxicology studies include the renal and cardiovascular systems, the gastrointestinal tract, lungs, eyes, thyroid, and pancreas. fda.gov These findings in animals have shown relevance to the clinical setting, as similar adverse events have been reported in patients. fda.gov
Animal studies also provided insights into the distribution of nilotinib. The drug and its metabolites were found to have high concentrations in the liver, bile, uveal tract, stomach, and adrenal gland, but showed minimal penetration into the brain and testes. fda.gov
Table 6: Target Organs of Nilotinib Toxicity in Preclinical Studies
| Target Organ | Animal Species | Key Toxicological Findings |
|---|---|---|
| Liver | Dog, Cynomolgus Monkey | Increased liver enzymes, various histopathological changes. europa.eunovartis.comeuropa.euhres.ca |
| Hematopoietic System | General toxicology studies | Myelosuppression (anemia, neutropenia, thrombocytopenia). europa.eufda.gov |
| Cardiovascular System | In vitro and in vivo studies | Potential for QT prolongation, no acute in vivo toxicity. fda.gov |
| Various other organs | General toxicology studies | Effects on renal, GI, pulmonary, ocular, and endocrine systems. fda.gov |
This table provides a summary of the primary target organs and associated toxicities of nilotinib identified in preclinical animal models.
Investigation of Organ-Specific Effects and Potential Pathologies (e.g., cardiac, hepatobiliary, immune system)
Structural Biology and Drug Design
The development of this compound is a prime example of structure-based drug design, leveraging detailed knowledge of the target kinase's three-dimensional structure to create a more potent and selective inhibitor.
X-ray Crystallographic Analysis of Kinase-Inhibitor Complexes
The design and optimization of nilotinib were heavily reliant on the high-resolution crystal structure of its predecessor, imatinib, in complex with the Abelson (Abl) kinase domain. Following its development, X-ray crystallography was used to elucidate the precise binding mode of nilotinib to the Abl kinase, providing a structural basis for its enhanced potency and its ability to overcome certain forms of imatinib resistance.
The crystal structure of the human Abl kinase domain in complex with nilotinib (PDB ID: 3CS9) was determined by X-ray diffraction to a resolution of 2.21 Å. rcsb.org This analysis revealed that nilotinib binds to the ATP-binding site located in the cleft between the N-terminal and C-terminal lobes of the kinase. fda.gov A key finding from the crystallographic data is that nilotinib, like imatinib, stabilizes a specific inactive conformation of the kinase. fda.gov It binds to the "DFG-out" conformation, where the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active state position. aacrjournals.orgresearchgate.net This action locks the kinase in a catalytically incompetent state. fda.gov
The structural analysis highlights the specific interactions between nilotinib and the amino acid residues of the Abl kinase. researchgate.net These interactions, including hydrogen bonds and hydrophobic contacts, explain the high affinity of the inhibitor for its target. The crystallographic data provides a definitive structural explanation for the differential activity of nilotinib compared to imatinib, particularly against imatinib-resistant Bcr-Abl mutants. rcsb.org For instance, the structure shows how nilotinib's unique chemical groups form favorable contacts within the binding pocket, leading to tighter binding than imatinib.
Table 1: Crystallographic Data for Nilotinib-Abl Kinase Complex
| Parameter | Details | Source(s) |
| PDB ID | 3CS9 | rcsb.orgbiorxiv.org |
| Target Protein | Human Abelson (Abl) Kinase Domain | rcsb.org |
| Ligand | Nilotinib (AMN107) | rcsb.org |
| Method | X-ray Diffraction | rcsb.org |
| Resolution | 2.21 Å | rcsb.org |
| Key Structural Findings | - Nilotinib binds to the ATP-binding site in the inactive "DFG-out" conformation of the Abl kinase. - The inhibitor stabilizes the inactive kinase structure. - The structure provides a molecular basis for Nilotinib's high potency and activity against imatinib-resistant mutants. | rcsb.orgfda.govresearchgate.net |
Rational Drug Design Principles
Nilotinib is a direct result of a rational drug design program aimed at improving upon the first-generation tyrosine kinase inhibitor, imatinib. nih.govashpublications.org The development process was guided by the crystal structure of the Abl-imatinib complex, which allowed researchers to identify key structural features that could be modified to enhance binding affinity and overcome resistance mechanisms. nih.govresearchgate.netnewdrugapprovals.org
The primary goal was to create a compound with greater potency against the Bcr-Abl kinase and one that would be effective against many of the Bcr-Abl point mutations that confer resistance to imatinib. nih.gov The design of nilotinib involved modifying the imatinib scaffold to achieve a better fit within the Abl kinase binding pocket. nih.gov A significant modification was the substitution of the N-methylpiperazine group found in imatinib. nih.gov This moiety was replaced with a phenyl group that features trifluoromethyl and imidazole substituents. nih.gov
This structural alteration has several important consequences. It reduces the molecule's reliance on hydrogen bonds for binding compared to imatinib; nilotinib forms four key hydrogen bonds with the kinase, whereas imatinib forms six. nih.gov The trifluoromethyl and imidazole groups engage in more favorable hydrophobic interactions within the binding pocket, which greatly contributes to nilotinib's increased potency. nih.gov These targeted modifications resulted in an inhibitor that is 10 to 30 times more potent than imatinib at inhibiting Bcr-Abl tyrosine kinase activity and the proliferation of cells expressing Bcr-Abl. newdrugapprovals.org This enhanced affinity allows nilotinib to effectively inhibit not only the wild-type Bcr-Abl kinase but also a wide range of clinically relevant, imatinib-resistant mutants, with the notable exception of the T315I mutation. fda.gov
Table 2: Comparison of Imatinib and Nilotinib Design
| Feature | Imatinib | Nilotinib | Rationale for Design Change in Nilotinib | Source(s) |
| Scaffold | 2-phenylaminopyrimidine | 2-phenylaminopyrimidine | Retained the core binding scaffold of imatinib. | nih.gov |
| Key Side Group | N-methylpiperazine | Phenyl group with trifluoromethyl and imidazole substituents | To improve binding affinity and overcome resistance by creating more optimal hydrophobic interactions. | nih.gov |
| Hydrogen Bonds with Abl Kinase | 6 | 4 | Reduced reliance on specific hydrogen bonds makes the binding less susceptible to disruption by certain mutations. | nih.gov |
| Binding Conformation | Binds to the inactive "DFG-out" conformation | Binds to the inactive "DFG-out" conformation | Maintained the same mechanism of stabilizing the inactive kinase state. | aacrjournals.orgresearchgate.net |
| Relative Potency | Baseline | 10-30 fold more potent than imatinib against Bcr-Abl | The structural modifications lead to a tighter, more stable complex with the kinase. | newdrugapprovals.org |
Clinical Research Paradigms and Outcomes Mechanistic and Methodological Focus
Clinical Efficacy Research
Nilotinib (B1678881) hydrochloride, a potent and selective BCR-ABL tyrosine kinase inhibitor, has been the subject of extensive clinical research to evaluate its efficacy across a spectrum of malignancies, most notably Chronic Myeloid Leukemia (CML). nih.govd-nb.infonih.gov Building on the foundational success of imatinib (B729), nilotinib was engineered to offer greater potency and to overcome some of the resistance mechanisms associated with the first-generation inhibitor. nih.govmedscape.com Its clinical development has encompassed studies in newly diagnosed CML, in patients with resistance or intolerance to imatinib, and in other hematological and solid tumors. d-nb.infomedscape.comascopubs.org
Achievement and Sustenance of Deep Molecular Response in CML
A primary objective in the contemporary management of Chronic Myeloid Leukemia (CML) is the achievement of a deep molecular response (DMR), a state characterized by very low or undetectable levels of the BCR-ABL1 fusion transcript. This level of response is considered a prerequisite for attempting treatment-free remission (TFR), a major goal for many patients. bohrium.comashpublications.org Clinical trials have consistently demonstrated that nilotinib is highly effective at inducing early and profound molecular responses.
The ENESTfreedom study was a pivotal trial that assessed the feasibility of TFR in CML patients in the chronic phase (CML-CP) who had been treated with frontline nilotinib. nih.gov To be eligible for TFR, patients needed to have received at least two years of frontline nilotinib therapy, achieved a molecular response of MR4.5 (BCR-ABL1 ≤0.0032% on the International Scale), and maintained this response during a one-year consolidation phase. nih.gov The 5-year update of this study showed that 42.6% of the 190 patients who entered the TFR phase were still in remission. nih.gov Notably, of the patients who did lose major molecular response and had to re-initiate therapy, 98.9% regained MMR and 92.3% regained MR4.5. nih.gov
Similarly, the ENESTop study evaluated TFR in CML-CP patients who only achieved a sustained DMR after switching to nilotinib from imatinib due to resistance or intolerance. bohrium.combjh.be After a one-year nilotinib consolidation period, 126 patients attempted TFR. bohrium.com The 5-year update of this study reported that 42.9% of these patients remained in TFR. bohrium.combjh.be For those who lost their response and restarted nilotinib, 98.3% regained a major molecular response (MMR), and 93.2% re-achieved MR4.5. bohrium.com
These studies underscore nilotinib's capacity not only to induce but also to sustain the deep molecular responses necessary for successful, long-term treatment-free remission. bohrium.comnih.govbjh.be
Responses in Imatinib-Resistant/Intolerant CML
Nilotinib has demonstrated significant efficacy in patients with chronic myeloid leukemia (CML) who are resistant or intolerant to imatinib. nih.govd-nb.infonih.gov This has been a critical area of clinical investigation, as imatinib failure can be due to the development of point mutations in the BCR-ABL1 kinase domain or other mechanisms. d-nb.info
Another multicenter Phase II trial in Japan evaluated nilotinib in 49 patients with imatinib-resistant or -intolerant CML-CP or accelerated phase (AP). d-nb.info Among the patients who had not achieved a major molecular response (MMR) at the start of the study, the MMR rate at 12 months was 47.8%. d-nb.info Furthermore, a sub-analysis of the ENACT study, a large Phase IIIb trial, focused on elderly patients (≥60 and ≥70 years old) with imatinib-resistant or -intolerant CML. In this population, nilotinib also demonstrated notable efficacy, with CCyR rates of 31% for those aged 60 and over, and 27% for those aged 70 and over. ashpublications.org
Minimal cross-intolerance between imatinib and nilotinib has also been observed. In a study of patients with imatinib-intolerant CML, only a small fraction experienced similar significant adverse events with nilotinib. This favorable tolerability allows for the achievement of durable and significant responses in this patient population.
| Study | Patient Population | Key Efficacy Endpoint | Response Rate | Citation |
|---|---|---|---|---|
| Phase 2 Open-Label | CML-CP (Imatinib-Resistant/Intolerant) | Major Cytogenetic Response (MCyR) | 59% | nih.gov |
| Phase 2 Open-Label | CML-CP (Imatinib-Resistant/Intolerant) | Complete Cytogenetic Response (CCyR) | 44% | nih.gov |
| Japanese Phase II | CML-CP/AP (Imatinib-Resistant/Intolerant) | Major Molecular Response (MMR) at 12 months | 47.8% | d-nb.info |
| ENACT Sub-analysis (≥60 years) | CML (Imatinib-Resistant/Intolerant) | Complete Cytogenetic Response (CCyR) | 31% | ashpublications.org |
| ENACT Sub-analysis (≥70 years) | CML (Imatinib-Resistant/Intolerant) | Complete Cytogenetic Response (CCyR) | 27% | ashpublications.org |
Efficacy in Newly Diagnosed CML
The efficacy of nilotinib as a first-line treatment for newly diagnosed Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia in the chronic phase (CML-CP) has been firmly established through major clinical trials. nih.govmedscape.comascopubs.org The landmark Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Patients (ENESTnd) study was a large, randomized, open-label, multicenter trial that compared nilotinib with imatinib. medscape.comnih.gov
In the ENESTnd trial, patients were randomized to receive nilotinib at one of two dose levels or imatinib. nih.gov The results at 12 months, which was the primary endpoint, demonstrated the superiority of nilotinib, with significantly higher rates of major molecular response (MMR) in both nilotinib arms compared to the imatinib arm. ashpublications.org With a minimum follow-up of 24 months, the rates of MMR were 71% for one nilotinib group and 67% for the other, compared to 44% for the imatinib group. nih.gov These superior response rates with nilotinib were sustained over the long term. bloodresearch.or.kr
The ENESTchina study, a phase 3 trial conducted specifically in a Chinese population, echoed these findings. It also met its primary endpoint, showing a statistically significant higher rate of MMR at 12 months in the nilotinib arm (52.2%) versus the imatinib arm (27.8%). ashpublications.org A nationwide real-world data analysis also found that patients treated with nilotinib achieved complete cytogenetic response and major molecular response more rapidly than those treated with imatinib. wiley.comnih.gov
These robust clinical trial results have positioned nilotinib as a standard of care for the first-line treatment of CML-CP, offering patients a greater likelihood of achieving early and deep molecular responses compared to imatinib. nih.govmedscape.com
| Study | Treatment Arms | MMR Rate at 12 Months | MMR Rate at 24 Months | Citation |
|---|---|---|---|---|
| ENESTnd | Nilotinib vs. Imatinib | 44% vs. 22% | 71% vs. 44% | nih.govashpublications.org |
| Nilotinib (second dose) vs. Imatinib | 43% vs. 22% | 67% vs. 44% | ||
| ENESTchina | Nilotinib vs. Imatinib | 52.2% vs. 27.8% | N/A | ashpublications.org |
Evaluation in Gastrointestinal Stromal Tumors (GIST)
The role of nilotinib in the treatment of Gastrointestinal Stromal Tumors (GIST) has been explored, particularly in the context of resistance to standard therapies like imatinib. plos.orgmdpi.com GISTs are often driven by activating mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) tyrosine kinases, which are also inhibited by nilotinib. plos.org
Preclinical studies have shown that nilotinib can inhibit the proliferation of both parent GIST cell lines and those that have developed resistance to imatinib. plos.org This suggested a potential clinical benefit for patients whose disease has progressed on imatinib.
A phase I clinical trial evaluated nilotinib both as a monotherapy and in combination with imatinib in patients with imatinib-resistant GIST. ascopubs.org The results indicated that nilotinib, alone and in combination, has significant activity in this patient population. ascopubs.org In a retrospective analysis of patients with advanced GIST resistant to both imatinib and sunitinib (B231), nilotinib treatment resulted in a 10% response rate and a 37% disease stabilization rate. bohrium.com
However, the ENESTg1 Phase III study, which compared nilotinib to imatinib in patients with unresectable or metastatic GIST, did not demonstrate the superiority of nilotinib over imatinib as a first-line therapy. plos.org Consequently, nilotinib is not generally recommended as a standard therapy for GIST. plos.org Nevertheless, it may still hold some clinical potential for patients with high-risk or imatinib-resistant GIST. plos.org
Investigational Use in Other Malignancies (e.g., Acute Lymphoblastic Leukemia, Lymphomas, Solid Tumors, Ovarian Neoplasms)
The therapeutic potential of nilotinib has been investigated in a variety of other malignancies beyond CML and GIST. ascopubs.orgaacrjournals.org These explorations are often based on the drug's known inhibitory effects on various tyrosine kinases that can be implicated in different cancers.
In the realm of solid tumors, a phase 1 clinical trial assessed the combination of nilotinib and paclitaxel (B517696) in 44 patients with advanced solid tumors. aacrjournals.orgaacrjournals.org This study identified a recommended phase 2 dose and observed promising antitumor activity, including confirmed partial responses in patients with adult ovarian granulosa cell tumors and endometrial carcinoma. aacrjournals.orgaacrjournals.org A subsequent phase 2 trial, RARE1, is further evaluating this combination in patients with various rare, refractory solid tumors. ascopubs.org Preliminary results from RARE1 have shown confirmed partial responses in patients with Ewing sarcoma and ovarian clear cell cancer, and stable disease in a number of other rare cancers, including non-uterine leiomyosarcoma and salivary gland tumors. ascopubs.org
While nilotinib's primary indication remains in CML, these investigational studies highlight its potential broader applicability in oncology, particularly in combination with other agents and in specific, molecularly defined patient populations. ascopubs.orgaacrjournals.orgaacrjournals.org
Translational Research in Neurodegenerative Disorders (e.g., Parkinson's Disease)
In a significant departure from its oncological applications, nilotinib has been the focus of translational research for its potential therapeutic role in neurodegenerative disorders, most notably Parkinson's disease. This line of investigation stems from the discovery that nilotinib can cross the blood-brain barrier and induce the degradation of alpha-synuclein (B15492655), a protein that aggregates in the brains of Parkinson's patients, through a process called autophagy.
Early-phase clinical trials have been conducted to assess the safety and potential efficacy of nilotinib in individuals with Parkinson's disease. These studies have been designed to determine if the drug can modify the underlying pathology of the disease and improve motor and non-motor symptoms. While the research is still in its relatively early stages, it represents a novel and promising avenue for repurposing a well-characterized cancer drug for a completely different and challenging therapeutic area. The outcomes of these trials are eagerly awaited by the scientific and patient communities to understand if nilotinib could one day become a part of the treatment landscape for Parkinson's disease and potentially other neurodegenerative conditions characterized by protein aggregation.
Emerging Applications in Immunological Conditions and Vascular Disorders
Nilotinib hydrochloride's mechanism of action, primarily the inhibition of specific tyrosine kinases, has led to investigations into its potential therapeutic applications beyond its established role in cancer treatment. Emerging research focuses on its utility in certain immunological and vascular disorders.
Immunological Conditions (e.g., Graft Versus Host Disease)
Graft-versus-host disease (GVHD) is a significant complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT), where immune cells from the donor attack the recipient's tissues. frontiersin.org Chronic GVHD (cGVHD) in particular can lead to fibrosis and immune dysregulation. frontiersin.org
The therapeutic potential of nilotinib in cGVHD is linked to its inhibitory effects on key signaling pathways involved in fibrosis and inflammation. Research has shown that nilotinib can reduce collagen production, a hallmark of fibrosis in cGVHD. nih.gov This is achieved by downregulating the Transforming Growth Factor-β (TGF-β) and p-SMAD signaling pathway. nih.gov In vitro studies on fibroblasts from patients with cGVHD demonstrated that nilotinib significantly decreased the expression of collagen genes, specifically COL1α1 and COL1α2. nih.gov Furthermore, analysis of skin biopsies from patients treated with nilotinib showed a marked reduction in collagen deposition over time. nih.gov
Mechanistically, nilotinib appears to normalize TGF-β levels both in cell cultures and in the plasma of patients. nih.gov It has also been observed to suppress the production of pro-inflammatory cytokines such as IL-2, IL-10, IL-17, IFN-γ, and TNF-α. frontiersin.org The inhibition of Platelet-Derived Growth Factor Receptor (PDGFR), a target of nilotinib, is another crucial aspect of its action in cGVHD. ashpublications.orgresearchgate.net
Vascular Disorders (e.g., Pulmonary Arterial Hypertension)
Pulmonary Arterial Hypertension (PAH) is a condition characterized by the proliferation of smooth muscle cells in the pulmonary vasculature. ashpublications.org The rationale for exploring nilotinib in PAH stems from the involvement of tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit in its pathophysiology. ashpublications.orgersnet.org
Research suggests that bone marrow progenitor cells may mobilize to the lungs and differentiate into mast cells, which in turn promote vascular remodeling and vasoconstriction. clinicaltrials.gov Nilotinib, as a c-Kit inhibitor, is hypothesized to provide clinical benefit by inhibiting the proliferation, mobilization, and differentiation of these mast cell progenitors. clinicaltrials.gov However, the clinical application of nilotinib for PAH is complex. While some studies have investigated its potential, others have reported instances of PAH associated with tyrosine kinase inhibitors, including nilotinib. ashpublications.orgnih.gov One clinical trial assessing nilotinib for PAH was terminated early due to a high incidence of adverse events. nih.gov Pathological findings from a patient who developed PAH on dasatinib (B193332) and worsened on nilotinib revealed significant vascular changes. nih.gov This highlights the intricate and sometimes contradictory role of nilotinib in the context of pulmonary vascular disorders.
Clinical Safety Profile Mechanisms
The clinical use of this compound is associated with a range of potential toxicities, the mechanisms of which are rooted in its on-target and off-target kinase inhibitory activities.
Cardiotoxicity Mechanisms (e.g., QT Prolongation, Potential Cardiomyopathy)
A significant cardiovascular concern with nilotinib is its potential to cause QT interval prolongation, which carries a risk of life-threatening arrhythmias like torsade de pointes. frontiersin.orgfrontiersin.orgnih.gov This has led to a black box warning for the drug. frontiersin.org
The mechanisms underlying nilotinib-induced QT prolongation are multifactorial:
On-target effects: Inhibition of the PI3K signaling pathway can lead to alterations in sodium and potassium currents, contributing significantly to QT prolongation. frontiersin.org
Off-target effects: Nilotinib can interfere with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for ventricular repolarization. frontiersin.orgfrontiersin.org Inhibition of the hERG channel has been demonstrated in preclinical studies. frontiersin.orgnih.gov
The risk of QT prolongation is concentration-dependent and can be exacerbated by factors that increase nilotinib exposure, such as interactions with strong CYP3A4 inhibitors. frontiersin.orgcancercareontario.ca
While less common, cardiomyopathy has also been associated with tyrosine kinase inhibitors. nih.gov The cardiotoxicity can be due to:
On-target toxicity: Inhibition of kinases that are essential for normal cardiomyocyte survival. nih.gov For instance, the c-Abl kinase, a target of nilotinib, is implicated in mitochondrial function within cardiomyocytes. tandfonline.com
Off-target toxicity: Inhibition of unintended kinase targets. nih.gov
Nilotinib may also contribute to atherosclerosis through mechanisms involving inflammatory responses and disorders in glycolipid metabolism. frontiersin.org It can have direct proatherogenic and antiangiogenic effects on vascular cells. frontiersin.org
Hepatic System Effects and Liver Function Changes
Hepatotoxicity is a recognized adverse effect of nilotinib therapy. europa.euwjgnet.comnih.govrdd.edu.iqnih.gov The primary mechanism involves the hepatic metabolism of nilotinib, mainly through the cytochrome P450 3A4 (CYP3A4) enzyme system. ashpublications.org
Patients treated with nilotinib can experience elevations in serum levels of:
Alanine (B10760859) aminotransferase (ALT) europa.euwjgnet.com
Aspartate aminotransferase (AST) europa.euwjgnet.com
Bilirubin (B190676) europa.euwjgnet.com
While often mild and transient, severe, and in rare cases, life-threatening liver injury has been reported. nih.gov Repeated-dose toxicity studies in animals identified the liver as a primary target organ for nilotinib toxicity, showing changes such as increased liver enzyme activity and histological alterations. europa.eu A specific phenomenon observed with nilotinib is indirect hyperbilirubinemia, which may be related to the inhibition of uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) activity, particularly in individuals with Gilbert's syndrome who have a UGT1A1 polymorphism. cancercareontario.cawjgnet.com
Hematologic Toxicity Mechanisms (e.g., Bone Marrow Suppression)
Myelosuppression is a common hematologic toxicity associated with nilotinib, manifesting as thrombocytopenia, neutropenia, and anemia. europa.eubccancer.bc.caeuropa.euwikipedia.org This is considered an intrinsic pharmaceutical effect of the drug, stemming from the inhibition of BCR-ABL and other kinases that play a role in the proliferation and survival of hematopoietic progenitor cells. researchgate.netnih.gov The suppression of these cell lineages is generally reversible with dose interruption or reduction. bccancer.bc.caeuropa.eu
Pancreatic and Gastrointestinal Considerations
Nilotinib treatment can lead to elevations in pancreatic enzymes, specifically serum lipase (B570770) and amylase, and in some cases, symptomatic acute pancreatitis. cancercareontario.canih.govprimescholars.comhaematologica.org The exact mechanisms are not fully understood but several hypotheses exist:
Inhibition of c-Abl: The c-Abl non-receptor tyrosine kinase is involved in regulating pancreatic cell death. Its inhibition by nilotinib may lead to pancreatic cell damage. nih.govhaematologica.org
Interference with exocrine secretion: Nilotinib might affect intracellular pathways that regulate the exocrine secretion of pancreatic enzymes. nih.govhaematologica.org
Hypertriglyceridemia: Nilotinib can cause hypertriglyceridemia, a known risk factor for pancreatitis. nih.gov
Gastrointestinal side effects such as nausea, diarrhea, and abdominal pain are also commonly reported. europa.eunih.gov
Fluid Retention Mechanisms
Fluid retention, including peripheral edema, pleural effusion, and pericardial effusion, can occur with nilotinib therapy, although it is generally less frequent and severe compared to some other tyrosine kinase inhibitors. frontiersin.orgnih.govnih.goveuropa.eu The proposed mechanism involves the inhibition of PDGFR signaling, which plays a role in regulating the homeostasis of interstitial fluid. frontiersin.org Off-target inhibition of other kinases may also contribute to increased vascular permeability. nih.gov
Immunological Implications (e.g., Hepatitis B Reactivation, Cytokine Signaling)
This compound's mechanism of action, while targeted at the BCR-ABL kinase, has broader immunological consequences. Research has highlighted its potential to modulate immune responses, which can be both beneficial and detrimental.
Hepatitis B Reactivation: A significant immunological concern with nilotinib therapy is the reactivation of the Hepatitis B virus (HBV). This phenomenon is characterized by a sudden increase in HBV DNA in patients with a history of inactive or resolved HBV infection. nih.gov While HBV reactivation is a known complication with various immunosuppressive therapies, cases have been documented in patients with chronic myeloid leukemia (CML) undergoing treatment with tyrosine kinase inhibitors (TKIs), including nilotinib. nih.govtandfonline.comwjgnet.com The risk is considered moderate, generally in the range of 1-10%. wjgnet.com
The precise mechanism underlying TKI-induced HBV reactivation is not fully understood, but it is thought to be related to the "off-target" effects of the drug on the immune system. tandfonline.com In vitro studies have suggested that nilotinib can inhibit T-cell function and the proliferation of CD8+ T lymphocytes by targeting the Src-family kinase LCK. nih.gov This immunosuppressive effect may disrupt the host's control over a latent HBV infection, leading to viral replication and potential liver damage (hepatic flare). nih.govnih.gov Consequently, screening for HBV markers before initiating nilotinib is warranted, especially in regions with a high prevalence of the virus, and prophylactic antiviral treatment may be necessary for at-risk individuals. nih.govthd.org.tr
Cytokine Signaling: Nilotinib also exerts considerable influence on cytokine signaling pathways. egetipdergisi.com.tr Research indicates that it can block inflammatory responses by inhibiting the p38α MAP kinase pathway. biorxiv.orgacs.org This action suppresses the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6. acs.orgnih.gov This anti-inflammatory effect is distinct from that of the first-generation TKI, imatinib, which does not appear to block inflammatory responses downstream of Toll-like receptor (TLR) activation in the same manner. biorxiv.orgacs.org
Furthermore, nilotinib's influence extends to the JAK/STAT pathway, which is critical for cytokine signaling and is implicated in the survival of leukemic cells. egetipdergisi.com.tr Nilotinib treatment has been shown to reduce the expression of STAT5B, a key component of the BCR-ABL signaling cascade. egetipdergisi.com.tr By disrupting cytokine signaling through STAT5, nilotinib can impair processes that promote the growth and survival of malignant cells. egetipdergisi.com.tr Some studies have also shown that nilotinib can modulate the levels of various cytokines and chemokines in dendritic cells (DCs), potentially impairing their T-cell stimulatory function. researchgate.net
Biomarker Research and Patient Stratification
The cornerstone of managing patients with Philadelphia chromosome-positive (Ph+) CML treated with nilotinib is the regular molecular monitoring of BCR-ABL1 fusion gene transcript levels. nih.gov This is typically performed using a highly sensitive quantitative reverse transcriptase polymerase chain reaction (RT-qPCR) assay on peripheral blood samples. tandfonline.com The level of BCR-ABL1 mRNA serves as a surrogate marker for disease burden and is a powerful predictor of long-term outcomes. nih.gov
Monitoring is recommended at regular intervals, such as every three months, after starting therapy. nih.gov The results are reported on an International Scale (IS) to standardize measurements across different laboratories. tandfonline.com Key molecular response milestones are used to assess treatment efficacy:
Major Molecular Response (MMR): Defined as a BCR-ABL1/ABL1 ratio of ≤0.1% on the IS, which corresponds to a 3-log reduction from a standardized baseline. tandfonline.comashpublications.org Achieving MMR is a primary therapeutic goal and is associated with a very low risk of disease progression. nih.gov In clinical trials, nilotinib has demonstrated high rates of MMR. ashpublications.orgeuropa.eu
Deep Molecular Response (DMR): This refers to even lower levels of BCR-ABL1 transcripts, such as MR4 (≤0.01% IS) or MR4.5 (≤0.0032% IS). tandfonline.com Attaining a sustained DMR is a prerequisite for considering treatment discontinuation in eligible patients. europa.eu
The kinetics of the molecular response are also clinically significant. An early and rapid decline in BCR-ABL1 transcript levels is predictive of favorable long-term outcomes. tandfonline.com Conversely, a failure to achieve specific molecular milestones by certain time points (e.g., BCR-ABL1 >10% at 3 or 6 months) may indicate treatment failure and the need to re-evaluate the therapeutic strategy. tandfonline.com
Pharmacogenetic research has identified specific genetic variants that can predict the risk of certain adverse effects associated with nilotinib, allowing for better patient stratification. A prime example is the association between polymorphisms in the UGT1A1 gene and the risk of developing hyperbilirubinemia.
Nilotinib is a known inhibitor of the UGT1A1 enzyme, which is responsible for glucuronidating bilirubin. nih.gov Genetic polymorphisms in the promoter region of the UGT1A1 gene can lead to reduced enzyme activity. The combination of inherent low UGT1A1 activity due to a genetic variant and the inhibitory effect of nilotinib significantly increases the risk of indirect hyperbilirubinemia. nih.gov
The most studied polymorphism is the (TA)n repeat in the promoter, specifically the UGT1A128 allele, which involves seven TA repeats ((TA)7) instead of the usual six ((TA)6). pharmgkb.org Individuals homozygous for the UGT1A128 allele ((TA)7/(TA)7 genotype) have a markedly increased risk of developing grade 3 or higher hyperbilirubinemia compared to those with (TA)6/(TA)6 or (TA)6/(TA)7 genotypes. nih.govpharmgkb.org Other variants, such as UGT1A16, have also been linked to an increased risk, particularly in certain populations like Japanese patients, where genotypes such as 6/6 and 6/28 are considered poor metabolizers and are associated with a higher incidence of hyperbilirubinemia. nih.govjst.go.jp
Prospective genotyping for UGT1A1 variants can identify patients at high risk, enabling clinicians to monitor them more closely or consider alternative management strategies to avoid treatment interruptions. nih.govjst.go.jp
| UGT1A1 Genotype | Associated Risk of Hyperbilirubinemia | Patient Population/Study Finding | Reference |
|---|---|---|---|
| (TA)7/(TA)7 (28/28) | Statistically significant increased risk | Associated with a higher risk compared to (TA)6/(TA)6 and (TA)6/(TA)7 genotypes in Ph+ CML and ALL patients. | nih.govpharmgkb.orgpharmgkb.org |
| 6/6 and 6/28 | Significantly higher proportion of patients with hyperbilirubinemia | Identified as "poor metabolizers" in a study of Japanese CML patients. | nih.govjst.go.jp |
| (TA)6/(TA)6 and (TA)6/(TA)7 | Lower risk | Used as the reference comparison group for the high-risk (TA)7/(TA)7 genotype. | nih.govpharmgkb.org |
| 1/1, 1/6, 1/28 | Decreased risk | Compared to patients with 6/6 or 6/28 genotypes. | pharmgkb.org |
Beyond UGT1A1, research is ongoing to discover and validate new biomarkers to predict both therapeutic response and toxicity to nilotinib. numberanalytics.com This field aims to move towards a more personalized medicine approach by identifying which patients are most likely to benefit from the drug and which are at higher risk for significant adverse events.
For toxicity, research has explored biomarkers related to the cardiovascular adverse events observed with second- and third-generation TKIs. For instance, some studies suggest that nilotinib may promote atherosclerotic events by causing metabolic changes like increased fasting glucose and lipids. nih.gov One area of investigation involves the Rho-associated coiled-coil containing kinase (ROCK), which has been identified as a potential mediator of TKI-induced endothelial dysfunction. nih.gov However, its specific relevance for nilotinib-induced vascular risk requires further study, as different TKIs may promote cardiovascular events through distinct mechanisms. nih.gov
Genetic polymorphisms in drug transporter genes, such as ABCB1, have been studied in the context of TKI response, although the impact on nilotinib appears less pronounced compared to imatinib. mdpi.com
In other disease contexts, such as Alzheimer's disease where nilotinib has been investigated, researchers have monitored cerebrospinal fluid (CSF) biomarkers like amyloid-beta (Aβ) and tau proteins to gauge the drug's activity in the central nervous system. researchgate.netnih.gov While not directly applicable to CML, this research underscores the broader effort to use molecular markers to understand nilotinib's biological effects. researchgate.net
Genetic Polymorphisms and Risk Assessment (e.g., UGT1A1 for hyperbilirubinemia)
Real-World Evidence and Comparative Effectiveness Research
Real-world evidence and long-term follow-up from clinical trials have been crucial in defining the role of nilotinib in CML management, particularly concerning its long-term efficacy and the feasibility of treatment discontinuation.
A major paradigm shift in CML treatment has been the introduction of Treatment-Free Remission (TFR) as a therapeutic goal. This involves discontinuing TKI therapy in patients who have achieved a sustained deep molecular response (DMR). bohrium.com The FDA has updated the label for nilotinib to state that eligible patients who have been on the drug for at least three years and have maintained a sustained DMR can safely attempt to stop treatment. cancer.gov
Several key studies, such as ENESTfreedom and ENESTop, have provided robust data on this approach:
ENESTfreedom evaluated TFR in patients treated with first-line nilotinib.
ENESTop evaluated TFR in patients who switched to nilotinib after suboptimal response to imatinib. bohrium.comcancer.gov
These studies showed that approximately half of the eligible patients who discontinued (B1498344) nilotinib could remain in remission (TFR) at 48 weeks. bohrium.comcancer.gov Crucially, the vast majority of patients who experienced a molecular relapse and had to restart nilotinib were able to quickly regain remission, demonstrating the safety of this strategy when accompanied by rigorous molecular monitoring. bohrium.comcancer.gov Long-term follow-up from the ENESTop study showed a 5-year TFR rate of 42.9%, confirming the durability of remission off-therapy for a substantial proportion of patients. bohrium.com
| Study | Patient Population | Key Outcome | Finding | Reference |
|---|---|---|---|---|
| ENESTop | CML-CP patients who switched from imatinib to nilotinib and achieved sustained DMR. | Treatment-Free Remission (TFR) at 48 weeks | 57.9% of patients remained in TFR. | bohrium.com |
| ENESTop (5-Year Update) | Same as above | TFR at 5 years | 42.9% of patients remained in TFR, confirming durability. | bohrium.com |
| ENESTfreedom / ENESTop | CML-CP patients with sustained DMR on nilotinib. | Response upon Relapse | Almost all patients who relapsed and restarted nilotinib regained remission. | bohrium.comcancer.gov |
| GIMEMA CML 0307 (10-Year Follow-up) | Front-line nilotinib for CML-CP. | Treatment-Free Survival at 24 months (in a subset who attempted TFR) | Estimated 72.6% treatment-free survival at 24 months. | nih.gov |
Comparative Analysis with Other Tyrosine Kinase Inhibitors (e.g., Imatinib, Dasatinib)
The advent of second-generation TKIs, including nilotinib and dasatinib, offered crucial alternatives for patients who developed resistance or intolerance to the first-generation TKI, imatinib. jhoponline.com In vitro studies have demonstrated that nilotinib is approximately 20 to 30-fold more potent than imatinib in targeting the Bcr-Abl kinase, the hallmark of CML. nih.govnih.gov Dasatinib exhibits even greater potency, being about 325-fold more potent than imatinib. jhoponline.com
Mechanistically, nilotinib, similar to imatinib, binds to the inactive conformation of the Abl kinase domain. nih.govaacrjournals.org In contrast, dasatinib is structurally distinct and can bind to both the active and inactive conformations of the kinase. jhoponline.comaacrjournals.org This difference in binding mode contributes to their varying efficacy against different Bcr-Abl mutations that confer resistance to imatinib. jhoponline.comashpublications.org While both nilotinib and dasatinib are effective against a wide range of imatinib-resistant mutations, neither is effective against the T315I mutation. jhoponline.comaacrjournals.orgashpublications.org However, some studies have shown that nilotinib may be effective against certain dasatinib-resistant mutations like T315A and F317L/V. ashpublications.org
Clinical trials have consistently shown that both nilotinib and dasatinib lead to faster and deeper molecular responses compared to imatinib in newly diagnosed CML patients. ashpublications.orge-century.usbloodresearch.or.kr In the ENESTnd trial, nilotinib demonstrated superior rates of major molecular response (MMR) and complete cytogenetic response (CCyR) compared to imatinib. bloodresearch.or.kronclive.com Similarly, the DASISION trial showed dasatinib to be more effective than imatinib in achieving these endpoints. ashpublications.org
Table 1: Comparative Efficacy of Nilotinib, Dasatinib, and Imatinib in Newly Diagnosed CML-CP
| Outcome | Nilotinib | Dasatinib | Imatinib | Source |
|---|---|---|---|---|
| MMR at 12 Months | 44% (ENESTnd) | ~46% (DASISION) | 22% (ENESTnd) | onclive.comnih.gov |
| CCyR at 12 Months | 80% (ENESTnd) | ~77% (DASISION) | 65% (ENESTnd) | onclive.com |
| Cumulative MR4.5 at 18 Months | 32.6% (JALSG CML212) | 30.8% (JALSG CML212) | N/A | ashpublications.org |
The resistance profiles of these TKIs also differ. In a mutagenesis screen, imatinib treatment resulted in 20 different resistance mutations, while nilotinib and dasatinib were associated with 10 and 9 mutations, respectively. nih.gov For nilotinib, the most frequent mutations were Y253H and T315I, whereas for dasatinib, T315I and mutations at F317 were predominant. nih.gov
Clinical Trial Methodologies and Design Considerations
The clinical development of nilotinib has benefited from evolving trial methodologies, moving towards more efficient and patient-centric designs.
Adaptive and Biomarker-Driven Trial Designs
Adaptive clinical trial designs, which allow for pre-planned modifications to a trial based on accumulating data, have become increasingly common in oncology. nih.govnih.govdovepress.comoatext.com These designs offer flexibility in aspects like sample size, treatment arms, and patient populations, potentially leading to more efficient and ethical trials. dovepress.comoatext.com This approach is particularly valuable in identifying the most effective treatments for specific patient subgroups. nih.govnih.gov
Biomarker-driven trials have been central to the evaluation of nilotinib. The ENESTnd trial, for instance, was a landmark study that used major molecular response (MMR), a key biomarker in CML, as a primary endpoint for regulatory review. cancernetwork.com This focus on molecular markers of disease allows for a more precise assessment of treatment efficacy. Other trials have been designed to specifically investigate treatment-free remission (TFR) in patients who achieve sustained deep molecular responses, using the absence of the BCR-ABL1 fusion gene as a critical biomarker. mycancergenome.org
Considerations for Pediatric Patient Populations
The evaluation of nilotinib in pediatric patients with Ph+ CML has required specific trial design considerations. fda.gov Open-label, multicenter, single-arm studies have been conducted to assess the efficacy, safety, and pharmacokinetics of nilotinib in this population. clinicaltrials.govnih.govfda.gov A key aspect of these trials is determining the appropriate dosage for children. Instead of a traditional dose-escalation design, studies have often used a body surface area (BSA)-based dosing of 230 mg/m² twice daily. nih.govaacrjournals.org This approach was chosen to achieve a nilotinib exposure comparable to that in adults receiving the effective 400 mg twice-daily dose, thereby minimizing the exposure of pediatric patients to potentially ineffective doses. aacrjournals.org
These pediatric trials typically enroll cohorts of both newly diagnosed patients and those who are resistant or intolerant to prior TKI therapy, such as imatinib or dasatinib. clinicaltrials.govnih.govfda.gov The primary endpoints often focus on molecular and cytogenetic responses, such as MMR by a certain number of treatment cycles. fda.gov Long-term follow-up is crucial to monitor growth and development in pediatric patients receiving nilotinib. fda.gov
Table 2: Key Design Elements of Nilotinib Pediatric Trials
| Design Element | Description | Source |
|---|---|---|
| Study Design | Open-label, multicenter, non-controlled, phase II | clinicaltrials.govnih.gov |
| Patient Population | 1 to <18 years with newly diagnosed or resistant/intolerant Ph+ CML | clinicaltrials.govnih.gov |
| Dosing Strategy | 230 mg/m² twice daily, based on body surface area | nih.govaacrjournals.org |
| Primary Endpoints | Major Molecular Response (MMR) rate, Complete Cytogenetic Response (CCyR) rate | fda.gov |
Pharmacovigilance and Post-Marketing Surveillance Research
Post-marketing surveillance (PMS) and pharmacovigilance studies are critical for understanding the long-term safety and efficacy of nilotinib in a real-world setting. bloodresearch.or.krbloodresearch.or.kr These observational studies collect data from a broader patient population than is typically included in clinical trials.
A PMS study in Korea confirmed the safety and efficacy of nilotinib in routine clinical practice, showing results consistent with previous clinical trials. bloodresearch.or.krbloodresearch.or.kr Data from pharmacovigilance databases, such as the FDA Adverse Event Reporting System (FAERS) and the WHO's VigiBase, have been instrumental in identifying and characterizing potential adverse drug reactions. fda.govmdpi.comresearchgate.net
For example, analyses of these databases have highlighted cardiovascular adverse events as a concern with nilotinib treatment. researchgate.netnih.govkarger.com Studies have reported signals for conditions like peripheral artery occlusive disease, arteriosclerosis, and cardiac failure. mdpi.comresearchgate.netnih.gov A study using the Japanese Adverse Drug Event Report database found that fatal outcomes were associated with several cardiac events and that the time to onset of these events can vary widely. nih.govkarger.com
Pharmacovigilance in the pediatric population is also a key focus. A review of the FAERS database for pediatric patients receiving nilotinib did not identify any new safety signals, but continued monitoring is essential. fda.gov These real-world data are invaluable for refining treatment guidelines and ensuring the safe use of nilotinib over the long term. nih.gov
Advanced Analytical and Manufacturing Research for Nilotinib Hydrochloride
Impurity Profiling and Characterization
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. For Nilotinib (B1678881) hydrochloride, a tyrosine kinase inhibitor, comprehensive impurity profiling is essential. This involves subjecting the drug substance to various stress conditions to induce degradation and subsequently identifying the resulting impurities.
Forced Degradation Studies (Thermal, Hydrolytic, Oxidative, Acidic, Basic, Photolytic)
Forced degradation studies, also known as stress testing, are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products. oup.com These studies are conducted under conditions more severe than accelerated stability testing and are a key requirement of regulatory bodies like the International Council for Harmonisation (ICH). oup.com
In the case of Nilotinib hydrochloride, research has shown that the compound is susceptible to degradation under acidic, basic, and oxidative conditions. researchgate.netijpsdronline.comijpsdronline.com Conversely, it has demonstrated stability under thermal and photolytic stress. researchgate.netijpsdronline.comsemanticscholar.org
One study subjected this compound to degradation with 1N hydrochloric acid (HCl) at 60°C for 10 hours, resulting in a total degradation of 26.17%. semanticscholar.org Another degradation was observed with 1N sodium hydroxide (B78521) (NaOH) under the same conditions, leading to a 23.71% total degradation. semanticscholar.org Oxidative stress, induced by 5% hydrogen peroxide (H₂O₂) for up to 18 hours, caused 16.21% degradation. semanticscholar.org In contrast, no significant degradation was observed under thermal conditions (105°C for 48 hours) or when exposed to light. semanticscholar.orginnovareacademics.in
The following table summarizes the conditions and outcomes of forced degradation studies on this compound.
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation Observed |
| Acidic Hydrolysis | 1N HCl | 60°C | 10 hours | Yes |
| Basic Hydrolysis | 1N NaOH | 60°C | 10 hours | Yes |
| Oxidative | 5% H₂O₂ | Room Temperature | 18 hours | Yes |
| Thermal | Dry Heat | 105°C | 48 hours | No |
| Photolytic | UV/Fluorescent Light | Ambient | - | No |
Identification of Degradation Impurities Using Advanced Techniques (e.g., LCMS, NMR, HRMS, FTIR)
Following forced degradation, the resulting impurities must be identified and characterized. This is accomplished using a suite of advanced analytical techniques that provide information about the molecular weight, structure, and functional groups of the degradation products.
For this compound, researchers have utilized Liquid Chromatography-Mass Spectrometry (LC-MS) compatible High-Performance Liquid Chromatography (HPLC) methods to separate the degradation products. researchgate.netijpsdronline.com The isolated impurities were then subjected to a battery of spectroscopic techniques for structural elucidation. These include:
High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition of the impurities. researchgate.netsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) to provide detailed information about the chemical structure. researchgate.netijpsdronline.comsemanticscholar.org
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the impurity molecules. researchgate.netijpsdronline.com
Through these techniques, several key degradation impurities of this compound have been identified. researchgate.netijpsdronline.com
| Degradation Product (DP) | Stress Condition | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Name |
| DP-1 | Acidic | C₁₇H₁₄N₄O₂ | 306.11 | 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid |
| DP-2 | Basic | C₁₁H₁₀F₃N₃ | 241.08 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline |
| DP-3 | Oxidative | C₂₈H₂₂F₃N₇O₂ | 545.18 | 3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxide |
Stability Research
The stability of a drug substance is a critical quality attribute that can be affected by the presence of impurities and degradation products.
Stability Studies in Relation to Impurities and Degradation Products
The identification and characterization of degradation products from forced degradation studies are crucial for developing stability-indicating analytical methods. researchgate.netijpsdronline.com These methods must be able to separate and quantify the active pharmaceutical ingredient from its impurities and degradation products. oup.com The stability of this compound has been evaluated using such validated UPLC methods, which demonstrated the ability to separate the drug from its process-related and degradation impurities. oup.com
The main degradation products identified under stress conditions are monitored during formal stability studies to ensure they remain within acceptable limits throughout the shelf life of the drug substance and product. researchgate.netijpsdronline.com Research has confirmed that the degradation products formed under acidic, basic, and oxidative stress are the primary impurities of concern in stability assessments of this compound. researchgate.netijpsdronline.com
Novel Formulation Development
Research into novel formulations of Nilotinib aims to overcome challenges associated with the drug's physicochemical properties, such as its low aqueous solubility, which can impact its bioavailability.
Research into Tablet Formulations and Improved Bioavailability Characteristics
Nilotinib is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability. uu.nl The dissolution of Nilotinib in gastric acid is a key factor influencing its oral bioavailability. nih.gov Consequently, research has focused on developing new formulations that can enhance its solubility and, therefore, its absorption.
One area of investigation has been the development of novel tablet formulations. A study focused on a swellable and floating gastroretentive drug delivery system (sfGRDDS) for Nilotinib. nih.govresearchgate.net This system, composed of polymeric excipients, was designed to prolong the residence time of the drug in the stomach, allowing for more complete dissolution in the acidic environment. Pharmacokinetic studies in rabbits showed that this novel formulation enhanced the oral bioavailability of Nilotinib by 2.65 to 8.39-fold compared to the commercial formulation. nih.govresearchgate.net
Another approach has been the creation of spray-dried solid dispersions of this compound. uu.nl By dispersing the amorphous drug in a polymer matrix, researchers were able to significantly increase its in vitro dissolution. A formulation with the co-block polymer Soluplus® at a 1:7 drug-to-polymer ratio improved the solubility by up to 630-fold in simulated intestinal fluid compared to the crystalline drug. uu.nl
Ethical, Regulatory, and Intellectual Property Aspects in Nilotinib Hydrochloride Research
Ethical Considerations in Preclinical and Clinical Research
The ethical framework governing the research of Nilotinib (B1678881) hydrochloride is founded on principles that protect the rights, safety, and well-being of human subjects. kosinmedj.org This is paramount from the earliest preclinical stages through to extensive clinical trials.
Preclinical Research: Ethical considerations in the preclinical evaluation of Nilotinib hydrochloride primarily involve the humane treatment of animals in toxicology and efficacy studies. These studies are essential to establish a preliminary safety profile before human trials can be considered. Key ethical mandates include:
Justification of Animal Use: Researchers must provide a strong scientific rationale for using animal models.
Minimization of Suffering: Protocols are designed to minimize pain and distress to the animals involved. This includes the use of anesthesia and analgesics, as well as establishing humane endpoints.
The Three Rs (Replacement, Reduction, Refinement): Efforts are continuously made to replace animal studies with alternative methods where possible, reduce the number of animals used, and refine experimental techniques to lessen suffering. For instance, in the preclinical assessment of Nilotinib, single-dose oral administration studies in rats were conducted to evaluate effects on the central nervous system and respiratory functions. europa.eu
Clinical Research: In clinical trials involving human participants, ethical oversight is even more rigorous, guided by international standards such as the Declaration of Helsinki and Good Clinical Practice (GCP). kosinmedj.org For this compound, this has encompassed:
Informed Consent: A cornerstone of ethical clinical research is ensuring that all participants provide voluntary, informed consent. kosinmedj.org This involves a comprehensive explanation of the study's purpose, procedures, potential risks, and benefits.
Risk-Benefit Assessment: Institutional Review Boards (IRBs) or Independent Ethics Committees (IECs) meticulously evaluate the potential risks to participants against the anticipated benefits. kosinmedj.org The research can only proceed if the potential benefits outweigh the risks.
Patient Protection: The safety and well-being of trial participants are paramount. This includes continuous monitoring for adverse events and the provision of appropriate medical care. For example, in a Phase II study for Parkinson's disease, the primary objective was to evaluate the safety and tolerability of Nilotinib. nih.gov
Fair Subject Selection: The selection of participants must be equitable, avoiding the exploitation of vulnerable populations.
A Phase II clinical trial investigating Nilotinib for Parkinson's disease illustrates these principles in action. The study's primary goal was to determine the drug's safety and tolerability in this new patient population. nih.gov Researchers also assessed exploratory biomarkers in cerebrospinal fluid. nih.gov Such a trial design underscores the ethical priority of establishing safety before exploring efficacy in a new indication.
Regulatory Science and Approval Pathways
The journey of this compound from a promising chemical entity to a marketed pharmaceutical product is governed by a rigorous regulatory framework designed to ensure its quality, safety, and efficacy.
The primary regulatory bodies involved in the approval of Nilotinib, marketed as Tasigna, include the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and other national authorities. wikipedia.org Nilotinib has been approved for medical use in the United States since October 2007 and in the European Union since November 2007. wikipedia.org
Approval Pathways: Given its indication for treating Philadelphia chromosome-positive chronic myeloid leukemia (CML), a life-threatening disease, Nilotinib has benefited from expedited regulatory pathways. patsnap.comhres.ca These pathways are designed to speed up the development and review of drugs that address unmet medical needs in serious conditions.
Accelerated Approval: In the United States, the FDA granted Nilotinib Accelerated Approval. patsnap.com This program allows for earlier approval of drugs that treat serious conditions and fill an unmet medical need based on a surrogate endpoint. For Nilotinib, a key endpoint was the rate of major cytogenetic response.
Conditional Marketing Authorisation: In Canada, a similar pathway known as Notice of Compliance with Conditions (NOC/c) was utilized. hres.canih.gov This allows for the marketing of a drug with promising evidence of clinical effectiveness, with the condition that the manufacturer will conduct further studies to confirm the anticipated benefit. nih.gov
Regulatory Data Requirements: A marketing authorisation application for a generic version of Nilotinib, for instance, requires a comprehensive dossier of information, including:
Pharmaceutical Quality: Detailed data on the chemistry, manufacturing, and controls (CMC) of the drug substance and the finished product. This includes characterization of the active substance, this compound monohydrate, and stability studies. europa.eu
Bioequivalence: For generic products, studies must demonstrate that they are bioequivalent to the reference product (Tasigna). This ensures that the generic version performs in the same way in the body. ogyei.gov.hu
The table below provides a high-level overview of the regulatory milestones for Nilotinib.
| Regulatory Body | Jurisdiction | Action | Date |
| U.S. Food and Drug Administration (FDA) | United States | Medical Use Approval | October 2007 |
| European Medicines Agency (EMA) | European Union | Medical Use Approval | November 2007 |
| Therapeutic Goods Administration (TGA) | Australia | Medical Use Approval | January 2008 |
| Medicines and Healthcare products Regulatory Agency (MHRA) | United Kingdom | Medical Use Approval | January 2021 |
| Health Canada | Canada | Notice of Compliance with Conditions (NOC/c) | - |
Intellectual Property and Patent Landscape Analysis
The intellectual property landscape for this compound is complex, characterized by a network of patents covering the active ingredient, its crystalline forms, and methods of use. This landscape is critical for incentivizing pharmaceutical innovation while also paving the way for eventual generic competition.
The primary owner of the patents for Nilotinib (Tasigna) is Novartis AG. greyb.com These patents provide a period of market exclusivity, which is essential for recouping the substantial investment required for drug discovery and development.
Patent Portfolio: The patent protection for Tasigna is global, with patents filed in numerous countries. greyb.com Key aspects of the patent portfolio include:
Compound Patents: The initial patents typically cover the novel chemical entity itself.
Polymorph Patents: Subsequent patents often protect specific crystalline forms (polymorphs) of the active pharmaceutical ingredient. For this compound, various crystalline forms have been the subject of patent applications and litigation. google.comwisdomlaw.com.tw For example, patents have been filed for specific forms like "this compound Form L" and "this compound salt dihydrate, crystalline form A". google.comwisdomlaw.com.tw
Formulation and Use Patents: Further patents may cover specific formulations or methods of using the drug. chinalawinsight.com
Patent Litigation and Generic Entry: The patent lifecycle of a drug like Nilotinib often involves legal challenges from generic manufacturers seeking to enter the market. These challenges can take several forms:
Patent Invalidity Claims: Generic companies may argue that a patent is invalid due to reasons such as obviousness or lack of novelty. For instance, a court case involved arguments that a specific crystalline form of this compound dihydrate was obvious based on prior art. wisdomlaw.com.tw
Paragraph IV Certifications: In the U.S., a generic applicant can file an Abbreviated New Drug Application (ANDA) with a "Paragraph IV" certification, claiming that the patent on the originator drug is invalid, unenforceable, or will not be infringed by the generic product. greyb.com
The table below summarizes key patent information for Tasigna (this compound).
| Patent Aspect | Details |
| Active Ingredient | This compound greyb.com |
| Original Drug Owner | Novartis Pharmaceuticals Corp. greyb.com |
| U.S. Patents | 14 U.S. drug patents filed between 2013 and 2018. greyb.com |
| Global Patent Coverage | Patent protection in 52 countries. greyb.com |
| Generic Launch Estimate | The estimated generic launch date, based on patents and exclusivities, is October 7, 2032. greyb.com |
The ongoing legal activities and the expiration dates of various patents are closely watched, as they determine when more affordable generic versions of this compound can become available to patients. greyb.com
Future Directions and Emerging Research Avenues for Nilotinib Hydrochloride
Exploration of New Therapeutic Indications and Drug Repurposing
The targeted mechanism of nilotinib (B1678881) has prompted extensive research into its use beyond CML, a strategy known as drug repurposing. nih.gove-jmd.org This approach leverages existing knowledge of a drug's safety and pharmacokinetics to expedite its development for new diseases. e-jmd.org
Gastrointestinal Stromal Tumors (GIST): Initially, there was interest in repositioning nilotinib for GIST, another cancer driven by kinase mutations. nih.gov However, a phase III trial did not find it advisable for this indication. nih.gov
Neurodegenerative Diseases: A promising area of investigation is the use of nilotinib in neurodegenerative disorders like Parkinson's disease. e-jmd.org The c-Abl tyrosine kinase, a target of nilotinib, is implicated in the pathology of Parkinson's disease, suggesting that its inhibition could be beneficial. e-jmd.org Preclinical models have shown promise, though clinical trial results have been mixed. e-jmd.org A phase 2 trial in patients with Dementia with Lewy Bodies showed a statistically significant improvement in cognitive function with a 200mg dose of nilotinib compared to placebo. patsnap.com
Anti-inflammatory and Antiviral Potential: Computational studies have identified nilotinib as a potential inhibitor of mitogen-activated protein kinase 14 (MAPK14), suggesting an anti-inflammatory role. nih.gov Furthermore, through drug repurposing efforts using computational and in vitro studies, nilotinib was identified as a potential inhibitor of the SARS-CoV-2 main protease, suggesting possible antiviral applications. nih.gov
Other Malignancies: Research is ongoing to explore the efficacy of nilotinib in other cancers, including certain types of lymphomas and solid tumors. dataintelo.com Its versatility as a tyrosine kinase inhibitor makes it a candidate for various malignancies. dataintelo.com
Development of Enhanced Combination Therapies
To improve treatment outcomes and overcome drug resistance, researchers are actively investigating nilotinib in combination with other therapeutic agents. dataintelo.comqingmupharm.com
Combination with Other Targeted Therapies: Trials are exploring the benefits of combining nilotinib with other targeted therapies or immunotherapy to achieve deeper and more durable remissions in CML. qingmupharm.com For instance, combining nilotinib with inhibitors of pathways like MEK, AKT, and JNK has shown a greater reduction in cancer cell viability and a lower risk of resistance. plos.org
Combination with Chemotherapy: A phase I study evaluated the combination of nilotinib with paclitaxel (B517696) in patients with advanced solid tumors. nih.gov This study determined the recommended phase 2 dose and observed sustained partial responses in some patients, particularly those with adult ovarian granulosa cell tumors. nih.gov
Overcoming Resistance: A significant challenge in cancer therapy is the development of drug resistance. plos.org Research has shown that combining low-dose radiation with nilotinib can significantly reduce drug resistance in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia cells in vitro. plos.org This suggests that such a combination could be a beneficial strategy to control resistance. plos.org
Design of Next-Generation Kinase Inhibitors with Optimized Profiles
The success of nilotinib has spurred the development of next-generation kinase inhibitors with improved efficacy and safety profiles. acs.orgmdpi.com The goal is to design potent inhibitors with minimal interaction with drug transporters, which can affect a drug's pharmacokinetics and contribute to cellular resistance. acs.orgnih.gov
Structural Modifications: Researchers are designing and synthesizing novel compounds that are structurally related to nilotinib. mdpi.com These new derivatives aim to effectively target the BCR-ABL protein while potentially having activity against other targets involved in drug resistance, such as heme oxygenase-1 (HO-1). mdpi.com
Improved Brain Penetration: A key challenge in treating brain tumors and CNS metastases is the limited ability of many drugs to cross the blood-brain barrier. rsc.org The design of kinase inhibitors with improved CNS penetration is a major focus of current research. rsc.org
Overcoming Resistance Mutations: Nilotinib is effective against many imatinib-resistant CML cases due to its ability to inhibit most mutated forms of the Bcr-Abl kinase. Future designs will continue to focus on creating inhibitors that can overcome a broader spectrum of resistance mutations.
Advanced Computational Modeling and Systems Biology Approaches
Computational tools are playing an increasingly important role in understanding the complex interactions of drugs like nilotinib and in predicting new therapeutic opportunities. plos.orgnih.gov
Pharmacophore Modeling: This technique is used to identify the key three-dimensional chemical features of nilotinib that are essential for its interaction with its targets and with drug transporters like P-glycoprotein (P-gp) and ABCG2. acs.orgnih.gov This information is crucial for designing new tyrosine kinase inhibitors with a reduced likelihood of being removed from cells by these transporters, potentially leading to better pharmacokinetic profiles and less cellular resistance. acs.orgnih.gov
Mathematical Modeling of Combination Therapies: Mathematical models are being developed to simulate the cellular response to combination therapies, such as nilotinib and low-dose radiation. plos.org These models can help predict synergistic interactions and determine optimal dosing schedules to enhance the effectiveness of the combination treatment. plos.org
Network Pharmacology: This systems-level approach is used to predict synergistic drug combinations. d-nb.info By analyzing the kinome-wide drug-target profiles and gene expression data, researchers can identify key target interactions that lead to enhanced cancer cell death. d-nb.info For example, a study identified a synergistic interaction between Aurora B and ZAK kinase inhibition in triple-negative breast cancer cells through this approach. d-nb.info
Role of Nilotinib Hydrochloride as an Efflux Pump Inhibitor in Non-Oncological Contexts (e.g., Anti-bacterial Potentiation)
A novel and exciting area of research is the potential use of nilotinib as an efflux pump inhibitor (EPI) to combat antibiotic resistance in bacteria. nih.gov
Inhibition of NorA Efflux Pump: The NorA efflux pump in Staphylococcus aureus is a major contributor to resistance against antibiotics like ciprofloxacin. nih.govresearchgate.net Studies have shown that nilotinib can inhibit the activity of this pump. nih.gov
Synergistic Antibacterial Activity: By inhibiting the efflux pump, nilotinib can increase the intracellular concentration of antibiotics, thereby restoring their effectiveness. nih.gov Research has demonstrated a synergistic effect when nilotinib is combined with ciprofloxacin, leading to a significant reduction in bacterial biofilm formation and in preformed mature biofilms. nih.gov This is the first report of an approved drug that could potentially be used as an EPI and to reduce biofilms at clinically achievable concentrations. nih.gov
Deepening Understanding of Off-Target Effects and Mechanism-Based Toxicity Mitigation
While nilotinib is a highly effective drug, it is associated with certain off-target effects and toxicities that require careful management and further investigation. hematologyandoncology.netnih.gov
Cardiovascular Toxicity: One of the most significant concerns with nilotinib is the risk of cardiovascular events, including peripheral artery disease and ischemic heart disease. nih.gov Research using human induced pluripotent stem cells (hiPSCs) to generate endothelial and vascular smooth muscle cells has shown that nilotinib can adversely affect endothelial cell proliferation and migration. nih.gov Interestingly, these effects appear to be independent of its primary target, ABL1, suggesting that off-target kinase inhibition is responsible. nih.gov Identifying the specific off-target mechanism is crucial for developing next-generation TKIs with improved cardiovascular safety. nih.gov
Inflammatory Off-Target Effects: Thermal proteome profiling has identified p38α as a major off-target of nilotinib. biorxiv.org Inhibition of the p38α-MK2/3 signaling axis by nilotinib suppresses the expression of inflammatory cytokines. biorxiv.org This anti-inflammatory effect could be beneficial in certain contexts. biorxiv.org
Monitoring and Management: Due to the risk of side effects like QTc prolongation, pancreatitis, and myelosuppression, careful monitoring of patients on nilotinib is essential. hematologyandoncology.neteuropa.eu This includes regular blood work and ECGs. hematologyandoncology.netdrugs.com Understanding the mechanisms behind these toxicities will enable the development of strategies to mitigate them.
Q & A
Q. What is the molecular mechanism of nilotinib hydrochloride in inhibiting Bcr-Abl tyrosine kinase, and how does this inform experimental design for in vitro studies?
this compound selectively binds to the ATP-binding site of Bcr-Abl, stabilizing the inactive conformation of the kinase domain. This inhibition blocks downstream signaling pathways critical for leukemic cell proliferation. For in vitro studies, researchers should use dose-response assays (e.g., IC50 determination in murine bone marrow progenitor cells, where IC50 <30 nM) and validate target engagement via phospho-Bcr-Abl Western blotting . Include controls with imatinib-resistant cell lines (e.g., T315I mutants) to confirm specificity .
Q. What are the standard protocols for synthesizing this compound in a laboratory setting, and how can purity be ensured?
Laboratory-scale synthesis typically involves coupling intermediates (e.g., Intermediate-I and Intermediate-II) in polar aprotic solvents like N-methyl pyrrolidone, followed by HCl salt formation. Key steps include refluxing with thionyl chloride and recrystallization in toluene. Purity (>99%) is verified via HPLC with UV detection at 254 nm, referencing pharmacopeial standards (e.g., USP monographs). Ensure residual solvents comply with ICH Q3C guidelines by gas chromatography .
Q. How should this compound be stored to maintain stability in experimental conditions?
Crystalline this compound is stable at 2–8°C in desiccated, light-protected containers. For short-term use in cell culture, prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and store at -80°C. Thermal stability studies indicate degradation above 150°C, necessitating avoidance of high-temperature processing .
Advanced Research Questions
Q. How can researchers investigate and overcome nilotinib resistance in CML cell lines, particularly regarding kinase domain mutations?
Resistance mechanisms (e.g., T315I, Y253H mutations) are studied using mutagenesis screens and structural modeling of Bcr-Abl-nilotinib interactions. To overcome resistance, combine nilotinib with allosteric inhibitors (e.g., asciminib) or autophagy inducers (e.g., AMPK activators). Use isogenic cell lines expressing mutant Bcr-Abl and assess viability via MTT assays. Cross-reference clinical trial data on resistance rates (e.g., 7% progression to blast crisis over 5 years in imatinib studies) .
Q. What methodological approaches are used to assess nilotinib's off-target effects in kinase profiling studies?
Employ kinome-wide selectivity screens using recombinant kinase panels (e.g., Eurofins KinaseProfiler). Prioritize kinases with >50% inhibition at 1 µM nilotinib. Validate off-target hits in primary cells (e.g., cardiac fibroblasts for PDGFR inhibition) using functional assays (e.g., collagen contraction assays). Correlate findings with clinical adverse event profiles (e.g., QTc prolongation) .
Q. How should researchers design experiments to evaluate nilotinib in combination with other TKIs for synergistic effects?
Use a factorial design with nilotinib and partner drugs (e.g., dasatinib) at multiple concentrations. Calculate synergy via the Chou-Talalay combination index (CI <1 indicates synergy). Include single-agent controls and measure apoptosis (Annexin V/PI flow cytometry) and clonogenic survival. Preclinical in vivo models should use NSG mice engrafted with patient-derived CML cells, monitoring BCR-ABL transcript levels via qRT-PCR .
Q. What advanced analytical techniques are recommended for quantifying nilotinib and its degradation products in pharmacokinetic studies?
Develop a stability-indicating UPLC method with a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase of 0.1% formic acid/acetonitrile, and UV detection at 280 nm. Validate per ICH Q2(R1) guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and LOQ (0.1 µg/mL). For degradation studies, stress samples under acidic/alkaline hydrolysis, oxidation (H2O2), and photolysis, identifying impurities via LC-MS/MS .
Q. How should contradictory data on nilotinib-induced autophagy be reconciled in preclinical studies?
Discrepancies may arise from cell type-specific AMPK activation thresholds. Replicate experiments in multiple models (e.g., K562 vs. primary CD34+ cells) using autophagy flux assays (LC3-II turnover via Western blot with bafilomycin A1). Control for off-target effects via CRISPR knockout of AMPK subunits. Cross-validate findings with lysosomal inhibitors (e.g., chloroquine) .
Methodological Best Practices
- Data Reproducibility : Follow NIH preclinical guidelines for reporting experimental conditions (e.g., cell line authentication, passage numbers, statistical methods) .
- Statistical Analysis : Use two-tailed t-tests for pairwise comparisons and ANOVA with Tukey post-hoc correction for multi-group studies. Report exact p-values and effect sizes .
- Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines, including randomization, blinding, and power calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
